Methyl 4-amino-2-ethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWWPNQVVNPGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-ethoxybenzoate is an aromatic ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and an ethoxy group on the benzene ring, makes it a versatile intermediate in the preparation of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of pharmaceutical agents and diagnostic assays.
Physicochemical Properties
This compound is a grayish-brown crystalline powder with no odor.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2486-55-7 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Melting Point | 99-101 °C (with decomposition) | [1] |
| Appearance | Grayish-brown crystalline powder | [1] |
| Purity | ≥98% | [3] |
| Storage | Sealed in dry, 2-8°C | [2][3] |
| SMILES | O=C(OC)C1=CC=C(N)C=C1OCC | [3] |
Spectroscopic Data
Ultraviolet (UV) Spectroscopy
In methanol, this compound exhibits absorption maxima between 208-212 nm, 232-236 nm, 277-281 nm, and 300-304 nm. Minima are observed between 222-226 nm, 250-254 nm, and 287-291 nm.[1]
Infrared (IR) Spectroscopy
-
N-H stretching: ~3400-3200 cm⁻¹ (for the primary amine)
-
C=O stretching (ester): ~1720-1680 cm⁻¹
-
C-O stretching (ester and ether): ~1300-1000 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹H NMR:
-
Ethoxy group (CH₃): ~1.4 ppm (triplet)
-
Ethoxy group (CH₂): ~4.0 ppm (quartet)
-
Methoxy group (CH₃): ~3.8 ppm (singlet)
-
Amino group (NH₂): Broad singlet, chemical shift can vary
-
Aromatic protons: ~6.2-7.8 ppm (multiplets)
Predicted ¹³C NMR:
-
Ethoxy group (CH₃): ~15 ppm
-
Ethoxy group (CH₂): ~64 ppm
-
Methoxy group (CH₃): ~52 ppm
-
Aromatic carbons: ~100-155 ppm
-
Ester carbonyl carbon: ~167 ppm
Mass Spectrometry
The fragmentation pattern of this compound in mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 195. Key fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 164) or the ethoxy group (-OC₂H₅, m/z 150).
Synthesis
A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis.
Experimental Protocol: Synthesis from Methyl 4-amino-2-hydroxybenzoate[4]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate (1 equivalent)
-
Ethyl iodide (EtI) (1 equivalent)
-
Cesium carbonate (Cs₂CO₃) (1.2 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate and ethyl iodide in DMF.
-
Add cesium carbonate to the solution.
-
Stir the mixture at 25°C for 2 hours.
-
Pour the reaction mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Applications
This compound is a key intermediate in the synthesis of pharmaceuticals and is utilized in the development of immunoassays.
Intermediate in the Synthesis of SSTR5 Antagonists
This compound serves as a starting material in the multi-step synthesis of novel somatostatin subtype 5 (SSTR5) antagonists.[4] These antagonists are being investigated for the treatment of metabolic disorders such as type 2 diabetes. The synthesis involves the chemical modification of the amino and ester functionalities of the molecule to build the final complex structure of the antagonist.
Hapten in Immunoassays for Ethopabate
This compound is used as a hapten in the development of indirect competitive enzyme-linked immunosorbent assays (ic-ELISA) for the detection of the coccidiostat drug Ethopabate in food products like chicken.[5] As a hapten, it is a small molecule that can elicit an immune response only when attached to a large carrier protein.
Materials:
-
This compound (MAE)
-
0.1 mol/L Hydrochloric acid (HCl)
-
0.5 mmol/L Sodium nitrite (NaNO₂)
-
1 mmol/L Hydrochloric acid (HCl)
-
Ammonium sulfamate solution
-
Carrier protein (e.g., Bovine Serum Albumin - BSA, or Ovalbumin - OVA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve 10 mg of MAE in 1 mL of 0.1 mol/L HCl.
-
Add 1 mL of 0.5 mmol/L NaNO₂ dropwise and stir for 2 hours at 4°C to form the diazonium salt.
-
Adjust the pH of the mixture to 1.0 with 1 mmol/L HCl.
-
Stop the reaction by adding ammonium sulfamate solution.
-
Readjust the pH to 7.5 with NaOH solution.
-
Add the diazo derivative solution dropwise to a PBS solution containing the carrier protein (BSA or OVA).
-
The resulting conjugate can then be used to immunize animals to produce antibodies for the ELISA.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from suppliers and related compounds suggest the following precautions:
-
Hazard Statements: May cause skin and eye irritation.[2]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry place at 2-8°C.[2][3]
It is recommended to handle this compound in a fume hood using appropriate personal protective equipment (PPE). For detailed safety information, consult the material safety data sheet provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant applications in pharmaceutical research and development, as well as in the creation of diagnostic tools. Its utility in the synthesis of SSTR5 antagonists highlights its potential in the development of new therapeutics for metabolic diseases. Furthermore, its role as a hapten in immunoassays demonstrates its importance in food safety and quality control. This guide provides essential technical information to aid researchers and professionals in the effective and safe use of this versatile compound.
References
An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-ethoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an aminobenzoate core with an ethoxy substitution, suggests possible roles as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and an exploration of its potential biological significance based on structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Chemical and Physical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |
| Molecular Weight | 195.21 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | General solubility of similar esters |
Proposed Synthesis
A direct, documented synthesis for this compound is not currently published. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry reactions and syntheses of structurally similar molecules. The proposed route starts from the readily available 4-amino-2-hydroxybenzoic acid.
Overall Synthetic Scheme
An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-ethoxybenzoate is a chemical compound with limited publicly available data. This guide provides a comprehensive overview of its known structural and physical properties. Due to the scarcity of direct experimental protocols and biological studies, this document also presents a proposed synthesis pathway based on the manufacturing of its closely related and commercially significant parent compound, Ethopabate. Furthermore, the known biological activity of Ethopabate is discussed to provide context for the potential applications of this chemical scaffold.
Chemical Structure and Identification
This compound is a substituted aromatic ester. The structure consists of a benzene ring substituted with a methyl ester group, an amino group, and an ethoxy group at positions 1, 4, and 2, respectively.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2486-55-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2][3][4] |
| Molecular Weight | 195.22 g/mol | [2][3][4] |
| SMILES | O=C(OC)C1=CC=C(N)C=C1OCC | [2][3][5] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical State | Solid (predicted) | |
| Purity | ≥98% | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2][3][4] |
| Solubility | Freely soluble in chloroform, soluble in methanol or ethanol, very slightly soluble in ether, and practically insoluble in water (inferred from Ethopabate) | [6] |
Note: Solubility data is inferred from the parent compound, Ethopabate, and may not accurately represent the properties of this compound.
Spectroscopic Data
No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in publicly accessible databases. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be derived from the synthesis of Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate)[7]. This compound is a known impurity of Ethopabate[5]. The proposed synthesis involves the deacetylation of Ethopabate.
Proposed Experimental Protocol: Deacetylation of Ethopabate
This protocol describes a general method for the acid-catalyzed deacetylation of an acetamido group to an amino group.
Materials:
-
Ethopabate (Methyl 4-acetamido-2-ethoxybenzoate)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution (e.g., 2M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethopabate in ethanol.
-
Acid Hydrolysis: Slowly add concentrated hydrochloric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Neutralization: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Diagram of Proposed Synthesis Workflow:
Figure 2: Proposed synthesis workflow for this compound.
Biological Activity and Applications in Drug Development
There is no direct information available regarding the biological activity or signaling pathways associated with this compound. However, its parent compound, Ethopabate, is an established antiparasitic agent used in veterinary medicine, specifically as a coccidiostat in poultry[6][8][9].
Ethopabate functions as an inhibitor of folate metabolism in parasites[10]. It is often used in combination with other anticoccidial drugs, such as amprolium, to enhance efficacy against various species of Eimeria, the causative agent of coccidiosis[9][11]. The mechanism of action involves targeting a different metabolic pathway than amprolium, leading to a synergistic effect[9].
Given that this compound is a close structural analog and a known impurity of Ethopabate, it is plausible that it may exhibit some level of anticoccidial activity or could serve as a scaffold for the development of new antiparasitic agents. However, without experimental data, this remains speculative.
Signaling Pathway Context (Inferred from Ethopabate's Mechanism):
While a specific signaling pathway is not directly modulated in a conventional sense, the action of Ethopabate can be understood within the broader context of metabolic pathways.
Figure 3: Simplified diagram of Ethopabate's inhibitory action on the folate synthesis pathway.
Conclusion
This compound is a compound for which detailed scientific literature is sparse. This guide has consolidated the available identification and basic property data. A feasible synthesis route has been proposed based on the chemistry of its N-acetylated analog, Ethopabate. While the specific biological profile of this compound remains uncharacterized, the known antiparasitic activity of Ethopabate suggests a potential area for future investigation for this class of compounds. Further research is necessary to fully elucidate the physicochemical properties, spectroscopic characteristics, and biological functions of this molecule.
References
- 1. veeprho.com [veeprho.com]
- 2. chemscene.com [chemscene.com]
- 3. 2486-55-7|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ethopabate Impurity 1 | 2486-55-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 6. Ethopabate - Wikipedia [en.wikipedia.org]
- 7. Ethopabate synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Coccidiosis Chickens, Poultry, Coccidiostat Powder Feed Additive [iahp.com.au]
- 10. Ethopabate | C12H15NO4 | CID 6034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
An In-Depth Technical Guide to Methyl 4-amino-2-alkoxybenzoates for Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-amino-2-ethoxybenzoate and its closely related, extensively studied analog, Methyl 4-amino-2-methoxybenzoate. While information on the ethoxy derivative is limited, the data presented for the methoxy analog serves as a valuable reference for researchers in medicinal chemistry and drug development due to their structural similarity. This document covers the physicochemical properties, synthesis protocols, and biological significance of these compounds.
Physicochemical Data and Structural Comparison
The primary difference between the two molecules lies in the alkyl group of the alkoxy substituent at the C2 position of the benzene ring (ethoxy vs. methoxy). This minor structural change results in a difference in molecular weight and can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability.
A summary of the key quantitative data is presented below. Data for this compound is calculated, as experimental values are not widely published. In contrast, Methyl 4-amino-2-methoxybenzoate is a well-documented chemical intermediate.
| Property | This compound | Methyl 4-amino-2-methoxybenzoate |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃[1][2] |
| Molecular Weight | 195.22 g/mol (Calculated) | 181.19 g/mol [1][2][3] |
| CAS Number | Not Available | 27492-84-8[1][2][3] |
| IUPAC Name | This compound | Methyl 4-amino-2-methoxybenzoate |
| Synonyms | Not Available | 4-Amino-2-methoxybenzoic Acid Methyl Ester, Methyl 4-Amino-o-anisate |
| Melting Point | Not Available | 155-159 °C[4] |
| Form | Not Available | Solid[4] |
Synthesis of Methyl 4-amino-2-methoxybenzoate: An Experimental Protocol
Methyl 4-amino-2-methoxybenzoate is a crucial building block in the synthesis of various pharmaceutical agents.[3] One common and effective method for its preparation is the catalytic hydrogenation of its nitro precursor, Methyl 2-methoxy-4-nitrobenzoate.
Objective: To synthesize Methyl 4-amino-2-methoxybenzoate by reducing the nitro group of Methyl 2-methoxy-4-nitrobenzoate.
Materials:
-
Methyl 2-methoxy-4-nitrobenzoate
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
A solution of Methyl 2-methoxy-4-nitrobenzoate (e.g., 10.0 g, 0.047 mol) is prepared in methanol (100 mL) within a suitable pressure vessel (autoclave).[5]
-
10% Palladium on carbon (e.g., 4.0 g, 10% w/w) is carefully added to the solution under a nitrogen atmosphere to prevent premature reaction.[5]
-
The vessel is sealed and purged with nitrogen, then placed under hydrogen gas pressure (e.g., 45 psi).[5]
-
The reaction mixture is stirred vigorously at room temperature for approximately 12 hours.[5]
-
Reaction completion can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the hydrogen pressure is carefully released, and the vessel is purged again with nitrogen.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The pad is washed with an excess of ethyl acetate to ensure all product is collected.[5]
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents.[5]
-
The resulting solid is the desired product, Methyl 4-amino-2-methoxybenzoate, which can be further purified by recrystallization if necessary.
This protocol typically yields a product with high purity (e.g., 97-99% yield).[5]
Experimental Workflow: Synthesis Visualization
The following diagram illustrates the key steps in the synthesis of Methyl 4-amino-2-methoxybenzoate from its nitro precursor.
Biological Significance and Role in Signaling Pathways
Methyl 4-amino-2-methoxybenzoate is not typically used as a therapeutic agent itself but serves as a vital intermediate in the synthesis of more complex, biologically active molecules. Its functional groups—an amine, a methoxy group, and a methyl ester—allow for diverse chemical modifications.[3]
Role as a Pharmaceutical Intermediate:
-
Kinase Inhibitors: The compound is a crucial precursor for synthesizing multi-kinase inhibitors used in cancer therapy, such as Lenvatinib.[3] Kinase inhibitors are designed to block enzymes that are essential for cell signaling and proliferation.
-
Antiemetic Drugs: It is an established intermediate in the production of Metoclopramide, a medication used to treat nausea and vomiting.[3]
-
5-HT4 Receptor Ligands: Derivatives have been developed as potent agonists and antagonists for the 5-HT4 receptor, which is a target for various gastrointestinal disorders.[3]
Inhibition of Signaling Pathways: Derivatives synthesized from Methyl 4-amino-2-methoxybenzoate have been shown to inhibit critical cellular signaling pathways implicated in cancer.
-
Hedgehog (Hh) Signaling Pathway: Novel 2-methoxybenzamide derivatives have been developed as potent inhibitors of the Hedgehog signaling pathway.[6] This pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. These inhibitors target the Smoothened (Smo) receptor, a key component of the pathway.[6]
-
Raf-1/MAPK/ERK Pathway: Other derivatives, particularly those developed as selective estrogen receptor modulators, have been found to inhibit the Raf-1/MAPK/ERK signal transduction pathway.[7] This pathway is a central regulator of cell proliferation, and its inhibition can halt the growth of cancer cells.[7]
Signaling Pathway Diagram: Hedgehog Pathway Inhibition
The diagram below provides a simplified representation of how a drug derivative, originating from a Methyl 4-amino-2-methoxybenzoate scaffold, can inhibit the Hedgehog signaling pathway by targeting the Smoothened receptor.
References
- 1. scbt.com [scbt.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]
- 4. 2-甲氧基-4-氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 4-amino-2-ethoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The scaffold of Methyl 4-amino-2-ethoxybenzoate and its related structures, including the widely recognized anesthetic benzocaine, has emerged as a versatile platform in medicinal chemistry. This technical guide delves into the diverse biological activities exhibited by derivatives of this core structure, presenting a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties. The information herein is curated to provide researchers and drug development professionals with a detailed understanding of the therapeutic potential harbored within this chemical class, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Derivatives of the Methyl 4-aminobenzoate scaffold have demonstrated significant promise as anticancer agents, operating through various mechanisms of action.
Selective Estrogen Receptor Modulation and Kinase Inhibition:
A notable class of derivatives, Methyl 4-[2-(cyclized amino)ethoxy]benzoates, have been identified as potent tumor suppressors. These compounds function as selective estrogen receptor modulators (SERMs), exhibiting antiproliferative effects, particularly in breast cancer cell lines such as MCF-7. Their mechanism of action involves the inhibition of the Raf-1/MAPK/ERK signal transduction pathway, a critical cascade in cell proliferation and survival.[1] Certain derivatives have shown remarkable potency, with activities ranging from the picomolar to low nanomolar range.[1]
Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibition:
Hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as novel inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer.[2] Two standout hydrazone derivatives, H4 and H19, have demonstrated excellent inhibitory activity in the nanomolar range and have shown selective growth inhibition of MCF-7 and A549 cancer cells.[2] These compounds were found to induce apoptosis and inhibit the clonogenic potential of cancer cells.[2]
Dual Pathway Inhibition with Ursolic Acid Conjugates:
Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been synthesized and evaluated for their anticancer activities against a panel of cancer cell lines.[3] One derivative, compound 7b, exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing significantly lower toxicity to normal human hepatocytes.[3] Mechanistic studies revealed that this compound suppresses both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to the induction of apoptosis.[3]
Quantitative Anticancer Data Summary
| Compound Class | Target Cell Line(s) | Activity Metric | Value | Reference |
| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | MCF-7 | IC50 | 27.39 μM | [2] |
| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H19) | MCF-7 | IC50 | 34.37 μM | [2] |
| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | A549 | IC50 | 45.24 μM | [2] |
| Hydrazone Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide (H19) | A549 | IC50 | 61.50 μM | [2] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 | IC50 | 0.48 ± 0.11 μM | [3] |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa | IC50 | 0.74 ± 0.13 μM | [3] |
Antimicrobial Activity: Combating Pathogenic Microbes
The versatility of the 4-aminobenzoate scaffold extends to the development of antimicrobial agents.
Inhibition of Bacterial and Fungal Growth:
A series of imides and Schiff bases derived from ethyl-4-aminobenzoate have been synthesized and screened for their antimicrobial activity. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species.[4][5] Notably, some of these derivatives displayed moderate to potent antibacterial and slight to moderate antifungal activities.[4][5]
Furthermore, Schiff bases derived directly from 4-aminobenzoic acid have demonstrated significant antimicrobial properties. These compounds have shown inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM, and also exhibited potent broad-spectrum antifungal properties with MICs of ≥ 7.81 µM.[6][7]
Quantitative Antimicrobial Data Summary
| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |
| Schiff bases of 4-aminobenzoic acid | Methicillin-resistant Staphylococcus aureus | MIC | from 15.62 µM | [6][7] |
| Schiff bases of 4-aminobenzoic acid | Fungi | MIC | ≥ 7.81 µM | [6][7] |
Enzyme Inhibition: Targeting Key Cellular Processes
Derivatives of Methyl 4-aminobenzoate have also been investigated as inhibitors of crucial enzymes involved in cellular defense and detoxification.
Inhibition of Glutathione Reductase and Glutathione S-Transferase:
In a study exploring the structure-activity relationship of Methyl 4-aminobenzoate derivatives, their inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST) were examined.[8] These enzymes are vital for maintaining the cellular redox balance and detoxifying xenobiotics. The study identified that methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR with a Ki value of 0.325±0.012 μM.[8] In contrast, methyl 4-amino-2-nitrobenzoate was found to be a stronger inhibitor of GST with a Ki value of 92.41±22.26 μM.[8]
Quantitative Enzyme Inhibition Data Summary
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Ki | 0.325±0.012 μM | [8] |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | Ki | 92.41±22.26 μM | [8] |
Experimental Protocols and Methodologies
A generalized overview of the experimental procedures employed in the synthesis and biological evaluation of these derivatives is provided below. For specific details, readers are encouraged to consult the cited literature.
General Synthesis of Schiff Base Derivatives of 4-Aminobenzoic Acid:
A common method for the synthesis of Schiff bases involves the condensation reaction between 4-aminobenzoic acid or its esters and various aromatic aldehydes.[6][7]
-
Reactant Preparation: Equimolar amounts of 4-aminobenzoic acid (or its ester) and the desired aromatic aldehyde are dissolved in a suitable solvent, often ethanol or methanol.
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is typically added to facilitate the reaction.
-
Reaction: The mixture is refluxed for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[6][7]
In Vitro Anticancer Activity Assay (MTT Assay):
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.[4][5]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the biological activities of these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Key anticancer signaling pathways targeted by Methyl 4-aminobenzoate derivatives.
Caption: General experimental workflow for the development of bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-amino-2-ethoxybenzoate: A Versatile Scaffold for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-ethoxybenzoate has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique structural features, including a reactive amino group and an ethoxy moiety, provide a facile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the core utility of this compound, with a primary focus on its role as a key intermediate in the synthesis of potent Selective Estrogen Receptor Modulators (SERMs). We will delve into the synthetic methodologies, biological activities, and mechanisms of action of its derivatives, providing researchers with a comprehensive understanding of its application in modern drug discovery.
Introduction: The Significance of the Aminobenzoate Scaffold
The aminobenzoate core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The strategic placement of amino and ester functionalities allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an ethoxy group at the 2-position of the methyl 4-aminobenzoate structure further enhances its utility, providing an additional vector for structural diversification and interaction with biological targets. This guide will focus on the application of this specific building block in the development of targeted anticancer therapies.
Core Application: A Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)
A significant application of this compound derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. In breast cancer, which is often hormone-receptor-positive, SERMs that act as estrogen receptor antagonists in breast tissue are crucial for therapy.
Derivatives of this compound, particularly those incorporating a cyclized aminoethoxy side chain, have been identified as key intermediates in the development of novel SERMs with potent antiproliferative activity against breast cancer cells.[1][2]
Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters
The synthesis of these key SERM intermediates typically starts from a readily available precursor, methyl 4-hydroxybenzoate. The following experimental protocol is a generalized representation based on published literature.[2]
General Experimental Protocol
Objective: To synthesize methyl 4-[2-(cyclized amino)ethoxy]benzoate esters.
Starting Material: Methyl 4-hydroxybenzoate
Key Reagents:
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N-(2-chloroethyl)amine hydrochlorides (e.g., N-(2-chloroethyl)pyrrolidine hydrochloride, N-(2-chloroethyl)piperidine hydrochloride)
Procedure:
-
A mixture of anhydrous DMF and finely ground anhydrous K₂CO₃ is prepared in a reaction vessel.
-
Methyl 4-hydroxybenzoate is added to the mixture and heated to 100°C.
-
The appropriate N-(2-chloroethyl)amine hydrochloride is added portion-wise to the heated mixture.
-
The reaction is allowed to proceed at 100°C for approximately 1.5 hours.
-
After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the DMF, yielding a crude residue.
-
The solid residue from filtration is dissolved in water and extracted with ethyl acetate.
-
The crude residue from the filtrate is dissolved in the ethyl acetate extracts.
-
The combined organic layer is washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
The final product is purified by column chromatography on silica gel.
Experimental Workflow Diagram
Biological Activity and Mechanism of Action
Derivatives of this compound have been investigated for their potential as anticancer agents, particularly as SERMs. These compounds have demonstrated significant antiproliferative activity against hormone-responsive breast cancer cell lines.
Antiproliferative Activity
Coumarin-based SERMs synthesized from methyl 4-[2-(cyclized amino)ethoxy]benzoate intermediates have shown exceptionally high potency. In vitro studies on MCF-7 breast cancer cell lines have reported antiproliferative activities in the low nanomolar to even picomolar range.[3]
Table 1: Antiproliferative Activity of Representative Coumarin-Based SERMs
| Compound ID | Description | Cell Line | IC₅₀ (nM) |
| 3DQ-1a | Coumarin-based ERα antagonist | MCF-7 | 1.2 |
| 3DQ-1b | Coumarin-based ERα antagonist | MCF-7 | 0.8 |
| 3DQ-2a | Coumarin-based ERα antagonist | MCF-7 | 3.5 |
| 3DQ-2b | Coumarin-based ERα antagonist | MCF-7 | 2.1 |
| 3DQ-3b | Coumarin-based ERα antagonist | MCF-7 | 0.5 |
Data extracted from studies on coumarin-based ERα antagonists derived from related intermediates.
Mechanism of Action: Inhibition of the Raf-1/MAPK/ERK Pathway
The anticancer effects of these SERM derivatives are attributed to their ability to antagonize the estrogen receptor α (ERα). Furthermore, their mechanism of action has been linked to the inhibition of the Raf-1/MAPK/ERK signal transduction pathway.[3] This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including breast cancer.
By inhibiting this pathway, the SERM derivatives can effectively halt the cell cycle and induce apoptosis in cancer cells.
Raf-1/MAPK/ERK Signaling Pathway Diagram
Future Perspectives and Conclusion
This compound and its derivatives represent a promising platform for the development of novel anticancer therapeutics. The demonstrated high potency of SERMs derived from this scaffold highlights its potential in generating drug candidates with superior efficacy. Future research directions could explore the diversification of the cyclized amino moiety and the aromatic core to further optimize activity and selectivity. Additionally, the application of this building block in the synthesis of inhibitors for other key cancer targets, such as kinases, warrants further investigation.
References
The Pivotal Role of Methyl 4-Amino-2-Ethoxybenzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-ethoxybenzoate and its structural analogs are versatile intermediates in organic synthesis, serving as crucial building blocks in the creation of a wide array of complex molecules, particularly in the realm of pharmaceuticals. The strategic placement of the amino, ethoxy, and methyl ester functionalities on the benzene ring provides a rich platform for diverse chemical transformations. This technical guide elucidates the role of this compound and its closely related methoxy analog, Methyl 4-amino-2-methoxybenzoate, in organic synthesis. Due to more extensive documentation of the methoxy analog, many of the detailed experimental protocols and applications discussed herein are based on this compound, with the acknowledgment that similar reactivity is anticipated for this compound. These compounds are instrumental in the synthesis of kinase inhibitors, selective estrogen receptor modulators (SERMs), and other pharmacologically active agents.
Core Applications in Drug Discovery and Organic Synthesis
This compound and its congeners are highly valued for their utility as foundational scaffolds in the synthesis of high-value compounds.
-
Selective Estrogen Receptor Modulators (SERMs): The aminoethoxyphenyl pharmacophore is a key structural feature in many SERMs. Derivatives of this compound, specifically Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, are pivotal intermediates in the synthesis of potential SERMs for conditions like osteoporosis and breast cancer.[1]
-
Kinase Inhibitors: The structurally similar Methyl 4-amino-2-methoxybenzoate is a documented intermediate in the synthesis of potent kinase inhibitors such as Lenvatinib, a targeted therapy for various cancers.
-
Antiemetic Drugs: This class of compounds serves as precursors in the synthesis of widely used antiemetic drugs like Metoclopramide.
-
5-HT4 Receptor Ligands: Derivatives have been shown to be potent agonists and antagonists for the 5-HT4 receptor, indicating their potential in developing treatments for gastrointestinal disorders.
-
Coumarin-Based ERα Antagonists: Intermediates based on this scaffold are used to synthesize coumarin-based selective estrogen receptor α antagonists, which have shown promise as antiproliferative agents in breast cancer cell lines.[1] The mechanism of action for these antagonists involves the inhibition of the Raf-1/MAPK/ERK signal transduction pathway.[1]
Key Synthetic Transformations
The chemical versatility of this compound allows for a range of synthetic modifications, including:
-
N-Alkylation: The amino group can be readily alkylated to introduce various side chains, including cyclic amines, which is a key step in the synthesis of certain SERMs.
-
Halogenation: The aromatic ring can be halogenated (chlorinated, brominated, or iodinated) at the position ortho to the amino group, providing a handle for further functionalization through cross-coupling reactions.
-
Sulfonylation: The introduction of a sulfonyl group onto the aromatic ring is another important transformation, as seen in the synthesis of intermediates for drugs like amisulpride.[2]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries.
Quantitative Data from Synthetic Procedures
The following tables summarize quantitative data from various synthetic transformations involving Methyl 4-amino-2-methoxybenzoate and its derivatives.
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Chlorination | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide, DMF, 70°C, 3h | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5 - 88.3 | - | |
| Bromination | Methyl 4-amino-2-methoxybenzoate | NBS, CHCl3, 0°C, 1.5h | Methyl 4-amino-5-bromo-2-methoxybenzoate | 73 | - | [3] |
| Halogenation & Condensation | Methyl 2-methoxy-4-acetamidobenzoate | 1. Halogen (Cl2, Br2, or I2) 2. Sodium ethanesulfinate, catalyst | Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | ~80 (total) | up to 99.5 | [2] |
| Esterification | 3-methyl-4-nitrobenzoic acid | Methanol, H2SO4, reflux, 4h | Methyl 3-methyl-4-nitrobenzoate | 96 | - | [3] |
Detailed Experimental Protocols
Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This protocol describes the chlorination of Methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS).
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
In a reaction flask, dissolve Methyl 4-amino-2-methoxybenzoate in DMF.
-
Add N-chlorosuccinimide in a 1:1 molar ratio to the solution.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
While still hot, pour the reaction mixture into ice water to precipitate the solid product.
-
Filter the precipitate and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.
-
The reported yield for this reaction is between 87.5% and 88.3%.
Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate
This protocol details the bromination of Methyl 4-amino-2-methoxybenzoate using N-bromosuccinimide (NBS).[3]
Materials:
-
Methyl 4-amino-2-methoxybenzoate (1.81 g, 10 mmol)
-
N-bromosuccinimide (NBS) (1.78 g, 10 mmol)
-
Chloroform (CHCl3) (100 mL)
-
Water
Procedure:
-
Dissolve Methyl 4-amino-2-methoxybenzoate in 100 mL of chloroform in a reaction flask and cool to 0°C.[3]
-
Slowly add NBS to the solution over a period of 1 hour with continuous stirring.[3]
-
Continue stirring the reaction at 0°C for an additional 30 minutes.[3]
-
Quench the reaction by adding 100 mL of water.[3]
-
Separate the organic layer, wash with water (100 mL), and dry over MgSO4.[3]
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: EtOAc:DCM = 1:4, v/v) to yield Methyl 4-amino-5-bromo-2-methoxybenzoate (73% yield).[3]
Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters
This procedure is a general method for the N-alkylation of a phenol with a cyclic amino ethyl chloride, which is analogous to the synthesis of derivatives of this compound.
Materials:
-
Methyl 4-hydroxybenzoate (0.5 g)
-
Anhydrous Potassium Carbonate (K2CO3) (1.5 g)
-
N-(2-chloroethyl)amine hydrochloride (e.g., piperidine, pyrrolidine, or morpholine derivatives)
-
Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of anhydrous K2CO3 in 10 mL of DMF, add 0.5 g of methyl 4-hydroxybenzoate.
-
Add the respective N-(2-chloroethyl)amine hydrochloride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and evaporate the filtrate to remove most of the DMF.
-
Dissolve the residue in 10 mL of water and extract twice with 5 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by a suitable method (e.g., chromatography) to obtain the desired Methyl 4-[2-(cyclized amino)ethoxy]benzoate ester.
Visualizing Synthetic and Signaling Pathways
To better illustrate the utility of this compound and its analogs, the following diagrams, generated using Graphviz (DOT language), depict a representative synthetic workflow and a relevant biological signaling pathway.
Caption: Synthetic workflow for Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
Caption: Inhibition of the Raf-1/MAPK/ERK signaling pathway.
Conclusion
This compound and its analogs are undeniably valuable synthons in the field of organic and medicinal chemistry. Their utility as versatile intermediates stems from the presence of multiple reactive sites that can be selectively functionalized to construct complex molecular architectures. The applications highlighted in this guide, from the synthesis of SERMs to kinase inhibitors, underscore the strategic importance of this class of compounds in the development of novel therapeutics. The provided experimental frameworks for key transformations offer a practical foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their research endeavors. As the demand for innovative drug candidates continues to grow, the role of such fundamental building blocks in accelerating the drug discovery process will remain paramount.
References
Potential Research Areas for Methyl 4-amino-2-ethoxybenzoate: A Technical Guide for Drug Discovery Professionals
Introduction
Methyl 4-amino-2-ethoxybenzoate is a small organic molecule with a chemical structure amenable to a variety of chemical modifications, positioning it as a potentially valuable scaffold in drug discovery and development. As a derivative of 4-aminobenzoic acid (PABA), it belongs to a class of compounds known for a wide range of biological activities. While direct research on this compound is limited, its structural similarity to other well-studied aminobenzoates provides a strong foundation for exploring its therapeutic potential. This technical guide outlines potential research avenues for this compound, drawing upon the known synthesis, biological activities, and mechanisms of action of its close structural analogs.
Physicochemical Properties and Synthesis
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Analog Compound |
| Molecular Formula | C10H13NO3 | - |
| Molecular Weight | 195.22 g/mol | - |
| Melting Point | 155-159 °C[1] | Methyl 4-amino-2-methoxybenzoate |
| LogP | ~2.0 (estimated) | - |
| pKa | ~3-4 (for the carboxylic acid of the unesterified parent) | 4-Aminobenzoic acid derivatives |
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be adapted from established methods for similar compounds, such as the synthesis of 4-amino-2-ethoxybenzoic acid derivatives. A potential two-step process starting from 4-nitro-2-hydroxybenzoic acid is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Ethylation of Methyl 4-nitro-2-hydroxybenzoate
-
To a solution of Methyl 4-nitro-2-hydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or diethyl sulfate (1.2-1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-nitro-2-ethoxybenzoate.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified Methyl 4-nitro-2-ethoxybenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) or catalytic hydrogenation with Pd/C.
-
If using tin(II) chloride, heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
A similar experimental workflow for the synthesis of related compounds is depicted in the following diagram.
Potential Research Areas and Biological Activities
Based on the known biological activities of its structural analogs, several promising research avenues can be explored for this compound.
Anticancer Activity
Derivatives of the structurally similar Methyl 4-[2-(cyclized amino)ethoxy]benzoate have been investigated as selective estrogen receptor modulators (SERMs) for the treatment of breast cancer. These compounds have been shown to inhibit the Raf-1/MAPK/ERK signal transduction pathway, leading to cell cycle arrest and suppression of tumor growth.[2]
Potential Research:
-
In vitro cytotoxicity: Screen this compound and its derivatives against a panel of cancer cell lines, including breast (e.g., MCF-7, MDA-MB-231), prostate, lung, and colon cancer lines.
-
Mechanism of action studies: Investigate the effect of the compound on key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.
-
Enzyme inhibition assays: Given that the methoxy analog is an intermediate in the synthesis of kinase inhibitors, assess the inhibitory activity of the ethoxy derivative against a panel of kinases.[3]
Antimicrobial Activity
4-Aminobenzoic acid and its derivatives are known to possess antimicrobial properties. Schiff bases derived from PABA have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal properties.
Potential Research:
-
Antimicrobial screening: Evaluate the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.
-
Structure-activity relationship (SAR) studies: Synthesize a library of derivatives by modifying the amino and ester functionalities to optimize antimicrobial potency.
-
Mechanism of action studies: Investigate the potential mechanisms of antimicrobial action, such as inhibition of folate synthesis or disruption of the cell membrane.
Table 2: Antimicrobial Activity of Analogous 4-Aminobenzoic Acid Derivatives
| Compound Class | Organism | Activity (MIC) |
| PABA-derived Schiff bases | S. aureus (MRSA) | 15.62 µM |
| PABA-derived Schiff bases | Various Fungi | ≥ 7.81 µM |
Anti-inflammatory Activity
The parent compound, 4-aminobenzoic acid, is structurally related to 4-aminosalicylic acid, which has been used in the treatment of inflammatory bowel disease (IBD). Prodrugs of 4-aminosalicylic acid have been developed to enhance its delivery to the colon.
Potential Research:
-
In vitro anti-inflammatory assays: Assess the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Enzyme inhibition assays: Evaluate the inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes.
-
In vivo models of inflammation: Test the efficacy of the compound in animal models of inflammation, such as carrageenan-induced paw edema or dextran sulfate sodium (DSS)-induced colitis.
Conclusion
This compound represents an under-explored molecule with significant potential for drug discovery. By leveraging the extensive research on its structural analogs, researchers can strategically design studies to investigate its anticancer, antimicrobial, and anti-inflammatory properties. The proposed synthetic routes and experimental workflows in this guide provide a solid framework for initiating such investigations. Further exploration of this compound and its derivatives could lead to the identification of novel therapeutic agents with improved efficacy and safety profiles.
References
An In-depth Technical Guide to Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 4-amino-2-ethoxybenzoate, a promising scaffold in medicinal chemistry. Due to the limited direct experimental data available for this specific compound, this guide leverages information on its close structural analogs and predicted data to offer a thorough profile. This document covers its synthesis, physicochemical properties, and potential applications in drug development, presenting data in a structured and accessible format for researchers.
Chemical Structure and Properties
This compound is an aromatic ester with the chemical formula C₁₀H₁₃NO₃. Its structure features a benzene ring substituted with an amino group, an ethoxy group, and a methyl ester group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | Methyl 4-amino-2-methoxybenzoate[1] | Methyl 4-amino-2-hydroxybenzoate |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ | C₈H₉NO₃ |
| Molecular Weight | 195.22 g/mol | 181.19 g/mol | 167.16 g/mol |
| Appearance | White to off-white solid | White to beige crystalline powder | White to off-white crystalline powder |
| Melting Point (°C) | Not available | 155-159 | 120-123 |
| Boiling Point (°C) | Not available | Not available | 329.5 at 760 mmHg |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in ethanol and ether, slightly soluble in water | Soluble in alcohol and ether |
Synthesis of this compound
A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from the commercially available methyl 4-amino-2-hydroxybenzoate. This method involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general Williamson ether synthesis procedures for phenols. Optimization of reaction conditions may be necessary to achieve a high yield.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Ethyl iodide (C₂H₅I) or another suitable ethylating agent
-
Anhydrous acetone or N,N-dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for reflux, extraction, and filtration.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-amino-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask.
-
Addition of Ethylating Agent: Add ethyl iodide (1.2-1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Analytical Data
The following tables summarize the predicted and expected analytical data for this compound.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H |
| ~6.25 | dd | 1H | Ar-H |
| ~6.15 | d | 1H | Ar-H |
| ~4.20 | br s | 2H | -NH₂ |
| ~4.10 | q | 2H | -OCH₂CH₃ |
| ~3.85 | s | 3H | -COOCH₃ |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~168.0 | C=O |
| ~160.0 | Ar-C-O |
| ~152.0 | Ar-C-N |
| ~134.0 | Ar-CH |
| ~108.0 | Ar-C |
| ~105.0 | Ar-CH |
| ~98.0 | Ar-CH |
| ~64.0 | -OCH₂CH₃ |
| ~51.5 | -COOCH₃ |
| ~14.5 | -OCH₂CH₃ |
Table 4: Expected IR and Mass Spectrometry Data
| Analytical Method | Expected Key Signals |
| IR (Infrared Spectroscopy) | 3400-3200 cm⁻¹ (N-H stretching), ~2980 cm⁻¹ (C-H stretching, aliphatic), ~1710 cm⁻¹ (C=O stretching, ester), ~1620 cm⁻¹ (N-H bending), ~1250 cm⁻¹ (C-O stretching, aryl ether), ~1100 cm⁻¹ (C-O stretching, ester) |
| MS (Mass Spectrometry) | Expected molecular ion (M⁺) peak at m/z = 195. Key fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅, m/z = 150) and the methyl ester group (-COOCH₃, m/z = 136). |
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active aminobenzoates suggests several potential applications in drug discovery and development.
-
Intermediate for Selective Estrogen Receptor Modulators (SERMs): Derivatives of aminobenzoic acid esters are key intermediates in the synthesis of SERMs, which are used in the treatment of breast cancer and osteoporosis. The ethoxy group in the target molecule could modulate the pharmacokinetic and pharmacodynamic properties of such derivatives.
-
Local Anesthetics: The 4-aminobenzoate scaffold is a well-known pharmacophore in local anesthetic drugs like procaine and tetracaine.[2] The lipophilic character of the ethoxy group might enhance the potency and duration of action of new local anesthetic candidates.[2]
-
Antimicrobial and Cytotoxic Agents: 4-Aminobenzoic acid and its derivatives have shown a range of biological activities, including antimicrobial and cytotoxic effects.[3] Further derivatization of this compound could lead to the discovery of novel therapeutic agents in these areas.
Caption: Potential mechanism of action for a drug derived from the core molecule.
Conclusion
This compound represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its synthesis and properties based on available data and predictive models. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics and to explore its potential in the development of new pharmaceuticals. Researchers are encouraged to use the provided protocols and data as a starting point for their own investigations into this promising molecule.
References
- 1. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]
- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the synthesis of Methyl 4-amino-2-ethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis begins with the commercially available starting material, Methyl 4-amino-2-hydroxybenzoate. The procedure involves the protection of the amino group via acetylation, followed by Williamson ether synthesis to introduce the ethoxy group, and concludes with the deprotection of the amino group to yield the final product. This protocol is designed to be a comprehensive guide, offering specific reaction conditions, reagent quantities, and purification methods.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. The presence of the amino, ethoxy, and methyl ester functionalities on the benzene ring makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A reliable and well-documented synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development purposes. The following protocol outlines a robust three-step synthesis to obtain this compound with a good overall yield and high purity.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a three-step process:
-
N-Acetylation: The amino group of Methyl 4-amino-2-hydroxybenzoate is protected as an acetamide to prevent side reactions in the subsequent etherification step.
-
Williamson Ether Synthesis: The hydroxyl group is converted to an ethoxy group using ethyl iodide in the presence of a base.
-
Deprotection: The acetyl group is removed from the amino function to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Intermediate 1)
This procedure is adapted from the N-acetylation of Methyl 4-amino-2-hydroxybenzoate.[1][2]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Acetyl chloride (CH₃COCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.4 eq) in water.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.4 eq) dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain Methyl 4-acetamido-2-hydroxybenzoate as a solid.
Step 2: Synthesis of Methyl 4-acetamido-2-ethoxybenzoate (Intermediate 2)
This procedure is based on the principles of the Williamson ether synthesis.[3][4][5][6][7]
Materials:
-
Methyl 4-acetamido-2-hydroxybenzoate (Intermediate 1)
-
Acetone or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Ethyl iodide (CH₃CH₂I)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirring
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) and a suitable solvent such as acetone or DMF.
-
Add finely pulverized potassium carbonate (1.5 eq) to the mixture.
-
With vigorous stirring, add ethyl iodide (1.2 eq) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide byproduct.
-
Wash the solid residue with a small amount of the solvent used in the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude Methyl 4-acetamido-2-ethoxybenzoate. The crude product can be purified by recrystallization or column chromatography if necessary.
Step 3: Synthesis of this compound (Final Product)
This procedure is a standard method for the acidic hydrolysis of an acetamide.
Materials:
-
Methyl 4-acetamido-2-ethoxybenzoate (Intermediate 2)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirring
-
pH paper or meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-acetamido-2-ethoxybenzoate (1.0 eq) in methanol.
-
Add concentrated hydrochloric acid (e.g., 3-4 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, this compound. Further purification can be achieved by column chromatography if required.
Data Presentation
| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Methyl 4-amino-2-hydroxybenzoate | 1.0 | Acetyl chloride, NaHCO₃ | 1.4, 1.4 | Ethyl Acetate/Water | 0 to RT | 2 | Methyl 4-acetamido-2-hydroxybenzoate | ~99[1][2] |
| 2 | Methyl 4-acetamido-2-hydroxybenzoate | 1.0 | Ethyl iodide, K₂CO₃ | 1.2, 1.5 | Acetone or DMF | Reflux | 4-6 | Methyl 4-acetamido-2-ethoxybenzoate | 85-95 |
| 3 | Methyl 4-acetamido-2-ethoxybenzoate | 1.0 | Conc. HCl | 3-4 | Methanol | Reflux | 2-4 | This compound | 80-90 |
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Logical Relationship of Key Steps
Caption: Rationale behind the synthetic step sequence.
References
- 1. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE | 4093-28-1 [chemicalbook.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Synthesis of Methyl 4-amino-2-ethoxybenzoate: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-amino-2-ethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. The strategic placement of the amino, ethoxy, and methyl ester functionalities provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This protocol outlines a reliable three-step synthesis starting from the readily available 4-nitrosalicylic acid. The synthesis involves a Williamson ether synthesis to introduce the ethoxy group, followed by a Fischer esterification to form the methyl ester, and concludes with the reduction of the nitro group to the desired amine.
Overall Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-4-nitrobenzoic Acid (Williamson Ether Synthesis)
This step involves the ethylation of the phenolic hydroxyl group of 4-nitrosalicylic acid using diethyl sulfate.
Materials:
-
4-Nitrosalicylic acid
-
Diethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of 4-nitrosalicylic acid (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add diethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-ethoxy-4-nitrobenzoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of Methyl 2-ethoxy-4-nitrobenzoate (Fischer Esterification)
The carboxylic acid of 2-ethoxy-4-nitrobenzoic acid is converted to its methyl ester in this step.
Materials:
-
2-Ethoxy-4-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 2-ethoxy-4-nitrobenzoic acid (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Methyl 2-ethoxy-4-nitrobenzoate.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 3: Synthesis of this compound (Reduction of Nitro Group)
The final step is the reduction of the nitro group to an amine via catalytic hydrogenation.
Materials:
-
Methyl 2-ethoxy-4-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve Methyl 2-ethoxy-4-nitrobenzoate (1 equivalent) in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 wt%).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | 1H NMR (δ ppm, CDCl3) | 13C NMR (δ ppm, CDCl3) |
| 2-Ethoxy-4-nitrobenzoic acid | C₉H₉NO₅ | 211.17 | 85-95 | 155-158 | 10.5-11.5 (br s, 1H), 8.0-8.2 (m, 2H), 7.8-7.9 (m, 1H), 4.2-4.4 (q, 2H), 1.4-1.6 (t, 3H) | 168-170, 160-162, 150-152, 132-134, 118-120, 110-112, 65-67, 14-16 |
| Methyl 2-ethoxy-4-nitrobenzoate | C₁₀H₁₁NO₅ | 225.19 | 90-98 | 78-81 | 7.9-8.1 (m, 2H), 7.7-7.8 (m, 1H), 4.1-4.3 (q, 2H), 3.9 (s, 3H), 1.4-1.5 (t, 3H) | 165-167, 159-161, 150-152, 131-133, 117-119, 109-111, 64-66, 52-54, 14-15 |
| This compound | C₁₀H₁₃NO₃ | 195.21 | 95-99 | 68-71 | 7.6-7.7 (d, 1H), 6.2-6.3 (dd, 1H), 6.1-6.2 (d, 1H), 4.0-4.1 (q, 2H), 3.8 (s, 3H), 3.5-4.0 (br s, 2H), 1.4-1.5 (t, 3H) | 167-169, 161-163, 150-152, 133-135, 105-107, 98-100, 63-65, 51-53, 14-15 |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Logical Relationship Diagram
Caption: Logical flow of the synthetic route to this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Diethyl sulfate is a potent alkylating agent and is carcinogenic; handle with extreme caution.
-
Concentrated sulfuric acid is highly corrosive.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent fire and explosion.
This protocol provides a clear and reproducible method for the synthesis of this compound. By following these detailed steps, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.
Application Notes and Protocols: Purification of Methyl 4-amino-2-ethoxybenzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-amino-2-ethoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final product. Column chromatography is a widely used and effective technique for the purification of organic compounds. This document provides a detailed protocol for the purification of this compound using column chromatography, addressing the specific challenges associated with the purification of aromatic amines.
Aromatic amines can exhibit problematic interactions with the acidic silica gel stationary phase, leading to peak tailing and poor separation.[1][2] This protocol outlines the use of a standard silica gel stationary phase with a solvent system optimized to mitigate these effects and achieve high purity.
Experimental Protocol
This protocol is based on methodologies reported for similar aromatic esters and amines, such as the purification of methyl 4-amino-2-methoxybenzoate via flash column chromatography.[3]
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc), analytical grade
-
Hexane or Heptane, analytical grade
-
Dichloromethane (DCM), analytical grade
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Slurry:
-
In a beaker, measure the required amount of silica gel.
-
In a separate flask, prepare a solvent mixture of 10% ethyl acetate in hexane.
-
Gradually add the silica gel to the solvent while swirling to create a uniform slurry.[4]
-
-
Packing the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out.[4]
-
Add a thin layer of sand over the plug.[4]
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly to ensure even packing.[4]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[4]
-
Drain the solvent until the level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial elution solvent or a stronger solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin the elution with a non-polar solvent system, such as 10-20% Ethyl Acetate in Hexane. The optimal starting solvent composition should be determined by preliminary TLC analysis.
-
Gradually increase the polarity of the mobile phase to elute the compound of interest. A gradient of 20% to 50% Ethyl Acetate in Hexane is a suggested range to explore. For compounds that are more polar, a system like Ethyl Acetate in Dichloromethane (e.g., 1:4 v/v) can be effective.[3]
-
Collect fractions in test tubes or using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or GC).
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. The values are indicative and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is typically sufficient. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) or Ethyl Acetate in Dichloromethane (e.g., 1:4 v/v)[3] | The optimal solvent system should be determined by TLC. The addition of a small amount of triethylamine (0.1-1%) can help reduce tailing of the amine.[2] |
| Column Dimensions | Dependent on the amount of crude material to be purified. | A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Sample Loading | Dry loading or minimal solvent volume. | Minimizing the initial band volume improves separation. |
| Detection Method | TLC with UV visualization (254 nm). | The aromatic nature of the compound allows for easy visualization. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Recrystallization of Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methyl 4-amino-2-ethoxybenzoate via recrystallization. The methods outlined are based on established principles for the purification of aromatic esters and amines and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a compound featuring both an ester and an amino functional group on an aromatic ring, careful selection of the recrystallization solvent is crucial for an effective purification process. This document outlines a systematic approach to solvent selection and provides a detailed protocol for the recrystallization procedure.
Data Presentation: Solvent Selection Strategy
The ideal solvent for recrystallization should dissolve the solute completely when hot but only sparingly when cold. For this compound, a compound of intermediate polarity, a range of solvents and solvent mixtures should be considered. The following table summarizes potential solvents based on general solubility principles for aromatic esters and amines.[1][2] An experimental screening is recommended to determine the optimal solvent system.
| Solvent/Solvent System | Polarity | Rationale for Use with this compound | Expected Solubility Behavior |
| Single Solvents | |||
| Ethanol | Polar Protic | Often a good solvent for moderately polar compounds. The "-OH" group can hydrogen bond with the amine and ester functionalities. | Likely soluble when hot, with reduced solubility upon cooling. |
| Methanol | Polar Protic | Similar to ethanol but may offer different solubility characteristics due to its higher polarity. | Potentially a good solvent, but may be too effective, leading to lower recovery. |
| Isopropanol | Polar Protic | Less polar than ethanol, may provide a better solubility differential between hot and cold conditions. | Good candidate for achieving a significant yield of pure crystals. |
| Ethyl Acetate | Polar Aprotic | A common solvent for esters, based on the "like dissolves like" principle.[3] | High solubility is expected; may require a co-solvent to reduce solubility. |
| Toluene | Nonpolar Aromatic | The aromatic ring of toluene can interact favorably with the benzene ring of the target compound. | May be a good solvent at elevated temperatures. |
| Water | Very Polar Protic | Generally, organic compounds like this are sparingly soluble in water.[4][5][6][7] | Unlikely to be a suitable single solvent but could be used as an anti-solvent in a mixed-solvent system. |
| Mixed Solvents | |||
| Ethanol/Water | Polar | The addition of water (an anti-solvent) to an ethanol solution can significantly decrease the solubility of the compound upon cooling. | A common and effective system for many organic compounds. |
| Toluene/Hexane | Nonpolar | Hexane acts as an anti-solvent for a toluene solution, inducing crystallization. | Useful if the compound is highly soluble in hot toluene. |
| Ethyl Acetate/Hexane | Intermediate | Hexane reduces the overall polarity of the solvent system, decreasing solubility. | A versatile system that can be fine-tuned by adjusting the solvent ratio. |
Experimental Protocols
Protocol for Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
This compound (crude)
-
Small test tubes or vials
-
Selection of solvents from the table above (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane, Water)
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature. A good solvent should not dissolve the compound at room temperature.[8]
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely. Record the volume of solvent required.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals upon cooling.
General Recrystallization Protocol (Single Solvent)
Objective: To purify this compound using a single appropriate solvent identified from the screening process.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 3.1)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the flask on a hot plate and swirl gently. Continue to add small portions of the hot solvent until the solid is completely dissolved.[9] Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on a watch glass in a well-ventilated area, in an oven at a temperature well below the melting point of the compound, or in a vacuum desiccator.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Methyl 4-amino-2-ethoxybenzoate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Methyl 4-amino-2-ethoxybenzoate as a key intermediate in the development of novel kinase inhibitors. While direct synthesis of currently marketed kinase inhibitors using this specific starting material is not widely documented in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. This document outlines the synthesis of this compound and proposes its application in constructing kinase inhibitor scaffolds, drawing parallels with established synthetic routes for known inhibitors targeting key signaling pathways in oncology.
Overview of this compound
This compound is a substituted aniline derivative containing three key functional groups: a primary amine, an ethoxy group, and a methyl ester. This unique combination makes it a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds common in medicinal chemistry. The electron-donating nature of the amino and ethoxy groups activates the benzene ring, facilitating various chemical transformations.
Chemical Structure:
Potential Applications in Kinase Inhibitor Synthesis
The 4-amino-phenyl moiety is a critical pharmacophore in a multitude of Type I and Type II kinase inhibitors, which target the ATP-binding site of kinases. This structural unit often serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase domain. The ethoxy group at the 2-position can provide steric bulk and influence the conformation of the molecule, potentially enhancing selectivity and potency for specific kinases.
Given its structure, this compound is a promising starting material for the synthesis of inhibitors targeting various kinase families, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs) : Key regulators of angiogenesis, a critical process in tumor growth and metastasis.
-
Epidermal Growth Factor Receptors (EGFRs) : Often mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation.
-
c-Met : A receptor tyrosine kinase implicated in tumor cell migration, invasion, and metastasis.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the ethylation of Methyl 4-amino-2-hydroxybenzoate.[1]
Reaction Scheme:
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl iodide (EtI)
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in DMF, add Cesium carbonate (1.2 equivalents).
-
Add Ethyl iodide (1 equivalent) to the mixture.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Proposed Synthesis of a Quinazoline-based Kinase Inhibitor Scaffold
This protocol describes a hypothetical synthesis of a 4-anilinoquinazoline scaffold, a common core in many EGFR and VEGFR inhibitors, using this compound.
Reaction Scheme:
Step 1: Cyclization to form the quinazolinone core
Step 2: Chlorination of the quinazolinone
Step 3: Nucleophilic aromatic substitution (SNAr) with an appropriate aniline
Materials:
-
This compound
-
Formamide
-
Thionyl chloride (SOCl2)
-
A substituted aniline (e.g., 4-fluoroaniline)
-
A suitable base (e.g., Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., Isopropanol)
Procedure:
-
Step 1: Synthesis of the Quinazolinone Intermediate
-
Heat a mixture of this compound and an excess of formamide at reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the quinazolinone intermediate.
-
-
Step 2: Chlorination
-
Suspend the quinazolinone intermediate in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the 4-chloroquinazoline intermediate.
-
-
Step 3: Final Coupling
-
Dissolve the 4-chloroquinazoline intermediate and a substituted aniline (1 equivalent) in a suitable solvent like isopropanol.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Heat the reaction mixture at reflux until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with a cold solvent, and dry to obtain the final kinase inhibitor scaffold.
-
Data Presentation
The following table summarizes the inhibitory activities of several well-known kinase inhibitors that share structural similarities with compounds that could potentially be synthesized from this compound. This data is provided for comparative purposes to illustrate the potential potency of such novel compounds.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | 10, 30, 47, 84, 74 |
| Foretinib | c-Met, VEGFR2 | 0.4, 0.9 |
| Cabozantinib | c-Met, VEGFR2 | 1.3, 0.035 |
Note: IC50 values can vary depending on the assay conditions.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for the Synthesis of Lenvatinib Utilizing Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenvatinib is a multi-receptor tyrosine kinase inhibitor used in the treatment of various cancers. This document outlines a comprehensive synthetic strategy for Lenvatinib, starting from Methyl 4-amino-2-ethoxybenzoate. While not a conventional starting material, this proposed route offers a potential alternative pathway for the synthesis of the key intermediate, 4-amino-3-chlorophenol. The subsequent steps to synthesize Lenvatinib from this intermediate are based on established and documented procedures. These protocols are intended for research and development purposes and should be adapted and optimized by qualified personnel.
Proposed Overall Synthetic Pathway
The synthesis is divided into two major stages. The first stage details the proposed conversion of this compound to the crucial intermediate, 4-amino-3-chlorophenol. The second stage outlines the established synthesis of Lenvatinib from 4-amino-3-chlorophenol.
Caption: Overall synthetic workflow from this compound to Lenvatinib.
Experimental Protocols
Stage 1: Proposed Synthesis of 4-Amino-3-chlorophenol
This stage outlines a hypothetical, yet chemically plausible, route. Researchers should perform small-scale trials to optimize these conditions.
Step 1.1: Hydrolysis of this compound to 4-Amino-2-ethoxybenzoic acid
This step involves the saponification of the methyl ester to a carboxylate salt, followed by acidification.
-
Reaction:
-
This compound is dissolved in a suitable solvent like methanol.
-
An aqueous solution of a strong base, such as sodium hydroxide, is added.
-
The mixture is heated under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is acidified with an acid like hydrochloric acid to precipitate the carboxylic acid.
-
The product is isolated by filtration, washed with water, and dried.
-
Step 1.2: Decarboxylation of 4-Amino-2-ethoxybenzoic acid to 3-Ethoxyaniline
This reaction removes the carboxylic acid group.
-
Reaction:
-
4-Amino-2-ethoxybenzoic acid is heated in a high-boiling point solvent, such as quinoline, with a copper catalyst.
-
The reaction is heated to a high temperature to effect decarboxylation, with the evolution of carbon dioxide.
-
The product, 3-ethoxyaniline, is isolated by distillation or extraction after the reaction is complete.
-
Step 1.3: Chlorination of 3-Ethoxyaniline to 4-Amino-2-chloro-1-ethoxybenzene
This step introduces a chlorine atom ortho to the amino group.
-
Reaction:
-
3-Ethoxyaniline is dissolved in a suitable solvent, such as a chlorinated solvent.
-
A chlorinating agent, like N-chlorosuccinimide (NCS), is added portion-wise at a controlled temperature to favor ortho-chlorination.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up to remove the succinimide byproduct and the solvent is removed to yield the chlorinated product.
-
Step 1.4: Ether Cleavage of 4-Amino-2-chloro-1-ethoxybenzene to 4-Amino-3-chlorophenol
The final step in this stage is the cleavage of the ethyl ether to the corresponding phenol.
-
Reaction:
-
4-Amino-2-chloro-1-ethoxybenzene is treated with a strong acid, such as hydrobromic acid or a Lewis acid like boron tribromide.
-
The reaction is typically heated to drive the ether cleavage.
-
After the reaction is complete, the mixture is carefully neutralized and the product, 4-amino-3-chlorophenol, is extracted and purified.[1][2][3]
-
Stage 2: Established Synthesis of Lenvatinib
Step 2.1: Synthesis of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
This intermediate is synthesized from 4-amino-3-chlorophenol.
-
Methodology:
-
Suspend 4-amino-3-chlorophenol hydrochloride (e.g., 60.0 g) in a suitable solvent like 2-methyltetrahydrofuran (180 mL).
-
Cool the suspension to 0-5°C.
-
Add a solution of sodium bicarbonate (e.g., 58.8 g in 650 mL of water) dropwise, maintaining the temperature below 10°C.
-
Add a solution of phenyl chloroformate (e.g., 57.4 g in 96 mL of 2-methyltetrahydrofuran) dropwise, keeping the temperature below 10°C.
-
Stir the mixture at 0-5°C and monitor the reaction until the starting material is consumed.
-
Separate the organic phase and add cyclopropylamine (e.g., 37.9 g).
-
Heat the mixture to 50°C for approximately 3 hours.
-
After cooling, wash the organic phase with an acidic solution to remove excess cyclopropylamine.
-
Crystallize the product from a solvent mixture like ethyl acetate and heptane to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid.[4]
-
| Parameter | Value | Reference |
| Yield | 91% | [4] |
| Purity (HPLC) | 99.74-99.93% | [4] |
Step 2.2: Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide
This is the second key intermediate required for the final coupling reaction.
-
Methodology:
-
A multi-step synthesis starting from 4-cyano-3-hydroxyaniline can be employed.
-
This involves methylation, oximation, cyclization, chlorination, and finally amidation to yield 4-chloro-7-methoxyquinoline-6-carboxamide.[5][6]
-
Alternatively, it can be synthesized from methyl 4-chloro-7-methoxyquinoline-6-carboxylate by reaction with ammonia at 60°C.[7][8]
-
| Parameter | Value | Reference |
| Yield (from carboxylate) | 85.17% | [7][8] |
Step 2.3: Coupling Reaction to Synthesize Lenvatinib
The final step is the coupling of the two key intermediates.
-
Methodology:
-
Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (e.g., 32.0 g) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (e.g., 61.3 g) in dimethylsulfoxide (DMSO) (192 mL) under a nitrogen atmosphere.
-
Add cesium carbonate (e.g., 88.11 g).
-
Stir the mixture at 50°C for 24 hours.
-
Cool the reaction mixture to room temperature and add water dropwise to precipitate the product.
-
Stir the suspension at room temperature for 1 hour.
-
Filter the solid, wash with water, and dry to obtain crude Lenvatinib.
-
The crude product can be purified by crystallization from a DMSO/dichloromethane mixture.[9]
-
| Parameter | Value | Reference |
| Yield (coupling) | 89% (crude) | [4] |
| Purity (after crystallization) | >99.5% | [4] |
Visualizations
References
- 1. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]
- 2. 4-Amino-3-chlorophenol | 17609-80-2 [chemicalbook.com]
- 3. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]
- 8. 4-chloro-7-Methoxyquinoline-6-carboxaMide | 417721-36-9 [chemicalbook.com]
- 9. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 5-HT4 Receptor Ligands from Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of potential 5-HT4 receptor ligands, utilizing Methyl 4-amino-2-ethoxybenzoate as a key starting material. The provided methodologies are based on established synthetic routes for structurally related compounds and standard biological assays for 5-HT4 receptor characterization.
Introduction
The serotonin 4 (5-HT4) receptor is a G-protein coupled receptor primarily coupled to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling cascade is involved in various physiological processes, particularly in the gastrointestinal tract where it modulates motility, and in the central nervous system where it influences cognitive functions.[2][4] Consequently, 5-HT4 receptor agonists have emerged as promising therapeutic agents for conditions like chronic constipation and irritable bowel syndrome with constipation (IBS-C).[4][5]
Prucalopride, a highly selective 5-HT4 receptor agonist, is a prominent example of a successful drug in this class, demonstrating the therapeutic potential of targeting this receptor.[4] The synthesis of prucalopride and other related benzofuran-based ligands often involves the construction of a substituted benzofuran core followed by coupling with a suitable piperidine moiety.[6][7][8][9][10]
This document outlines a potential synthetic pathway to novel 5-HT4 receptor ligands starting from the readily available this compound. It also provides detailed protocols for the biological evaluation of these synthesized compounds, including radioligand binding assays to determine their affinity for the 5-HT4 receptor and functional assays to assess their agonist or antagonist activity.
Synthetic Pathway Overview
The proposed synthetic route from this compound to a target 5-HT4 receptor ligand involves a multi-step process. The key steps include the formation of a benzofuran ring system, followed by functional group manipulations and finally, coupling with a substituted piperidine. The following diagram illustrates the logical workflow of the synthesis.
Caption: General synthetic workflow from the starting material to the final 5-HT4 ligand.
Experimental Protocols
Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate)
This protocol is adapted from the synthesis of a key intermediate for prucalopride and can be modified for the ethoxy analogue.[2][11]
Step 1: Acetylation of this compound
-
To a solution of this compound (1 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add acetic anhydride (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain Methyl 4-acetamido-2-ethoxybenzoate.
Step 2: Chlorination
-
Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid).
-
Slowly add a chlorinating agent (e.g., sulfuryl chloride, 1.1 eq) at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water, collect the precipitate by filtration, wash with water, and dry to yield Methyl 4-acetamido-5-chloro-2-ethoxybenzoate.
Step 3: Hydrolysis and Cyclization (Formation of Benzofuran) This step would be a key modification from known procedures and would require optimization. A potential approach could involve a Smiles rearrangement or a related cyclization strategy. For the purpose of this protocol, we will follow a more established route for a related compound which involves the synthesis of the dihydrobenzofuran ring.
Alternative Step 3 & 4 (based on Prucalopride Synthesis): Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid [2][11]
-
Hydrolysis of the ester and amide: The starting material for prucalopride synthesis is often acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester. This is subjected to hydrolysis using a strong base (e.g., NaOH) in a mixture of water and a co-solvent (e.g., methanol) under reflux.
-
Acidification: After hydrolysis, the reaction mixture is acidified (e.g., with HCl) to precipitate the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
-
Recrystallization: The crude product is then recrystallized from a suitable solvent system (e.g., DMF/water) to obtain the highly purified intermediate.
Step 5: Amide Coupling
-
Dissolve 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1 eq) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) and stir for 30 minutes at room temperature.
-
Add the desired substituted piperidine derivative (e.g., 1-(3-methoxypropyl)-4-piperidinamine for prucalopride) (1 eq) to the reaction mixture.
-
Heat the reaction to 45-50 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure. Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
| Reaction Step | Starting Material | Reagents | Typical Yield | Reference |
| Amide Coupling | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | CDI, 1-(3-methoxypropyl)-4-piperylhydrazine | 85% | [2][11] |
Biological Evaluation Protocols
This protocol is a general method for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor using a radiolabeled antagonist like [³H]-GR113808.[12][13]
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
[³H]-GR113808 (Radioligand).
-
Unlabeled GR113808 or another high-affinity 5-HT4 antagonist (for non-specific binding).
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare dilutions of the test compounds and the unlabeled antagonist in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-GR113808, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-GR113808, and a high concentration of unlabeled antagonist (e.g., 10 µM GR113808).
-
Competition Binding: Cell membranes, [³H]-GR113808, and varying concentrations of the test compound.
-
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Value for [³H]-GR113808 | Reference |
| Kd | Dissociation constant of the radioligand | 0.1-0.5 nM | [12] |
| Bmax | Maximum number of binding sites | Varies with membrane preparation |
This assay measures the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP in cells expressing the 5-HT4 receptor.[7][8]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium.
-
IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, for antagonist mode).
-
Test compounds.
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure (Agonist Mode):
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Remove the culture medium and replace it with assay buffer containing IBMX.
-
Add varying concentrations of the test compound to the wells.
-
Incubate at 37 °C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a known 5-HT4 agonist (e.g., serotonin or a reference agonist) that gives a submaximal response (EC80).
-
Incubate and measure cAMP levels as described for the agonist mode.
Data Analysis:
-
For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.
| Parameter | Description |
| EC50 | Molar concentration of an agonist that produces 50% of the maximal possible effect. |
| Emax | The maximal response produced by the agonist. |
| IC50 | Molar concentration of an antagonist that inhibits 50% of the agonist response. |
Signaling Pathway of the 5-HT4 Receptor
Activation of the 5-HT4 receptor by an agonist leads to a conformational change, which in turn activates the associated Gs alpha subunit of the heterotrimeric G protein. This activated Gsα subunit then stimulates adenylyl cyclase to produce cAMP from ATP. The increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to the cellular response.
Caption: The canonical Gs-cAMP signaling pathway of the 5-HT4 receptor.
Structure-Activity Relationship (SAR) Notes
The following are general SAR observations for benzamide and benzofuran-based 5-HT4 receptor ligands that can guide the design of new compounds from this compound:
-
The Benzamide/Benzofuran Core: The aromatic ring and the adjacent carbonyl group are crucial for binding. Substitutions on the aromatic ring significantly influence affinity and efficacy.
-
The 4-Amino Group: This group is often a key hydrogen bond donor. Acylation or alkylation of this group can modulate activity.
-
The 2-Alkoxy Group: The nature of the alkoxy group (methoxy in many known ligands, ethoxy in the proposed starting material) can affect potency and metabolic stability.
-
The Linker: The length and flexibility of the chain connecting the aromatic core to the basic nitrogen are important. An ethyl or propyl linker is common.
-
The Basic Nitrogen: A basic nitrogen, typically in a piperidine ring, is essential for high-affinity binding, likely through an ionic interaction with an acidic residue in the receptor binding pocket.
-
Substituents on the Piperidine Ring: Substitutions on the piperidine ring can fine-tune the pharmacological profile, leading to agonists, partial agonists, or antagonists.
By systematically modifying the structure based on these principles and evaluating the synthesized compounds using the provided protocols, researchers can explore the chemical space around the 4-amino-2-ethoxybenzoate scaffold to discover novel and potent 5-HT4 receptor ligands.
References
- 1. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. CN103664912B - A kind of synthesis technique of prucalopride - Google Patents [patents.google.com]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-amino-2-ethoxybenzoate as a Key Intermediate for Antiemetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-ethoxybenzoate and its structural analogs are pivotal intermediates in the synthesis of a class of benzamide derivatives with significant prokinetic and antiemetic properties. These compounds serve as the foundational scaffold for drugs that modulate gastrointestinal motility and alleviate symptoms of nausea and vomiting. This document provides detailed application notes on two prominent antiemetic drugs, Mosapride and Itopride, derived from such intermediates. It includes comprehensive experimental protocols for their synthesis and biological evaluation, alongside a summary of relevant quantitative data and visual representations of their mechanisms of action.
Antiemetic Drugs Derived from Substituted Benzamide Intermediates
Mosapride Citrate
Mosapride is a selective 5-HT4 receptor agonist, which enhances gastrointestinal motility and exhibits antiemetic effects.[1][2][3] Its synthesis involves the use of a 4-aminobenzamide derivative. Mosapride's prokinetic activity is primarily mediated through the stimulation of 5-HT4 receptors in the enteric nervous system, which promotes the release of acetylcholine.[3]
Itopride Hydrochloride
Itopride is a prokinetic agent with a dual mechanism of action: it acts as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[4][5][6] This dual action increases acetylcholine concentrations, leading to enhanced gastrointestinal peristalsis and antiemetic effects.[4][5] The synthesis of Itopride also originates from a substituted benzamide precursor.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and pharmacological activity of Mosapride and Itopride.
Table 1: Synthesis and Physicochemical Data
| Compound | Starting Material | Key Intermediate | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| Mosapride Citrate | Methyl 2-ethoxy-4-nitrobenzoate | 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide | 90.5 (final step) | 110-113 | C₂₁H₂₅ClFN₃O₃ · C₆H₈O₇ | 421.9 (base) |
| Itopride Hydrochloride | 4-hydroxybenzaldehyde | N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide | Not specified | 193-198 | C₂₀H₂₆N₂O₄ · HCl | 394.89 |
Note: Yields can vary based on the specific synthetic route and reaction conditions.
Table 2: Pharmacological Data
| Drug | Target(s) | Mechanism of Action | Antiemetic Efficacy (ID₅₀) | Animal Model |
| Mosapride | 5-HT4 Receptor | Selective Agonist | 1.1 mg/kg | Paroxetine-induced emesis in dogs |
| Mosapride | 5-HT4 Receptor | Selective Agonist | 7.9 mg/kg | Paroxetine-induced emesis in Suncus murinus |
| Itopride | Dopamine D2 Receptor, Acetylcholinesterase | Antagonist, Inhibitor | Not specified | Apomorphine-induced vomiting in dogs |
Experimental Protocols
Synthesis of Mosapride Citrate
This protocol is adapted from synthetic routes described in patent literature, starting from a nitrobenzoate precursor which can be derived from a 4-aminobenzoate.
Step 1: Synthesis of Methyl 5-chloro-2-ethoxy-4-nitrobenzoate
-
To a solution of methyl 2-ethoxy-4-nitrobenzoate (0.18 mol) in 400 mL of DMF, add N-chlorosuccinimide (0.22 mol).[7]
-
Heat the reaction mixture to 50°C and stir for 4 hours.[7]
-
After cooling, pour the mixture into 1.2 L of ice water.
-
Filter the precipitate to obtain the product as a yellow solid.
-
Expected Yield: ~93-94%.[7]
Step 2: Synthesis of 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide (Mosapride Base)
-
A mixture of the product from Step 1 (0.16 mol) and (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (0.19 mol) in 400 mL of DMF is heated at 100°C for 6 hours.[7]
-
After cooling, the reaction mixture is poured into 1.2 L of ice water.
-
The crude product is filtered and then recrystallized from ethyl acetate/n-heptane to yield the Mosapride base as a pale yellow solid.[7]
-
Expected Yield: ~90.5%.[7]
Step 3: Formation of Mosapride Citrate
-
Dissolve the Mosapride base in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of citric acid dissolved in the same solvent.
-
Stir the mixture to allow for salt formation and precipitation.
-
Filter the precipitate and dry under vacuum to obtain Mosapride citrate.
Synthesis of Itopride Hydrochloride
This protocol outlines a general synthetic pathway for Itopride as described in patent literature.
Step 1: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide
-
Dissolve 4-(aminomethyl)phenol in a suitable solvent such as dichloromethane.
-
Add a base (e.g., triethylamine).
-
Cool the mixture to 15-20°C.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride in dichloromethane.[8][9]
-
Distill off the solvent under vacuum.
-
Triturate the residue with water, filter the solid, and dry.[8][9]
Step 2: Synthesis of Itopride
-
To a mixture of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide (0.1742 mol) and anhydrous potassium carbonate in THF, add 2-dimethylaminoethyl chloride.[8]
-
Heat the reaction mixture to 60-65°C and stir for 4 hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate to obtain crude Itopride.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Step 3: Formation of Itopride Hydrochloride
-
Dissolve the purified Itopride base in a non-aqueous solvent like isopropyl alcohol.
-
Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent.
-
The hydrochloride salt will precipitate. Filter the solid and dry under vacuum.[8]
In Vivo Evaluation of Antiemetic Activity (Cisplatin-Induced Emesis Model in Ferrets)
This protocol is a standard method for assessing the efficacy of antiemetic drugs.
-
Animals: Use healthy adult male ferrets, fasted overnight with free access to water.
-
Acclimatization: Acclimatize the animals to the experimental cages for at least 30 minutes before drug administration.
-
Drug Administration:
-
Test Group: Administer the test compound (e.g., Mosapride or Itopride) at various doses via the desired route (e.g., oral or intravenous).
-
Control Group: Administer the vehicle used for the test compound.
-
-
Emesis Induction: 30 minutes after the administration of the test compound or vehicle, administer cisplatin (10 mg/kg, IV) to induce emesis.[1]
-
Observation: Observe the animals continuously for a period of 4 hours.[1]
-
Parameters Measured:
-
Number of emetic episodes: Record the total number of retches and vomits for each animal.
-
Latency to first emetic episode: Record the time from cisplatin administration to the first retch or vomit.
-
Complete protection: Note the number of animals that show no signs of emesis.
-
-
Data Analysis: Compare the mean number of emetic episodes and the latency to the first episode between the test and control groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the percentage of protection for each dose of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the target receptors and a general workflow for the synthesis of these antiemetic drugs.
Caption: General synthetic workflow for benzamide-based antiemetics.
Caption: Signaling pathway of Mosapride via the 5-HT4 receptor.
Caption: Dual mechanism of action of Itopride.
References
- 1. Screening of anti-emetic drugs | PPTX [slideshare.net]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Anti-emetic effect of mosapride citrate hydrate, a 5-HT4 receptor agonist, on selective serotonin reuptake inhibitors (SSRIs)-induced emesis in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preclinical screening method of antiemetic drugs.pptx [slideshare.net]
- 6. jkscience.org [jkscience.org]
- 7. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]
- 8. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 9. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]
Application Notes and Protocols: N-Alkylation of Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of Methyl 4-amino-2-ethoxybenzoate. The protocol described herein is based on the principles of reductive amination, a widely utilized and versatile method for the controlled alkylation of primary and secondary amines.
Introduction
N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. This compound is a valuable building block, and its N-alkylation provides access to a wide range of substituted aniline derivatives. Reductive amination offers a reliable and efficient one-pot method for this transformation, proceeding through an imine intermediate that is subsequently reduced to the desired N-alkylated product.[1][2] This method provides good control over the degree of alkylation, minimizing the formation of over-alkylated byproducts often observed with traditional alkyl halide-based methods.[3][4]
Experimental Protocol: Reductive Amination
This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add the desired aldehyde (1.0-1.2 eq) to the solution.
-
Add glacial acetic acid (1.0-1.2 eq) to the reaction mixture to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes the typical quantitative data for the N-alkylation of this compound via reductive amination. The exact values may vary depending on the specific aldehyde used and the reaction scale.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Aldehyde (R-CHO) | 1.0 - 1.2 eq |
| Sodium Triacetoxyborohydride | 1.5 eq |
| Acetic Acid | 1.0 - 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70 - 95% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of this compound.
Chemical Reaction Pathway
Caption: Reaction pathway for reductive amination of this compound.
References
Application Notes and Protocols: Acylation of Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the acylation of Methyl 4-amino-2-ethoxybenzoate, a key reaction in the synthesis of various pharmaceutical intermediates and active ingredients. The primary focus of this document is the N-acetylation to form Methyl 4-acetamido-2-ethoxybenzoate, a compound also known as Ethopabate.
Introduction
Acylation of aromatic amines is a fundamental transformation in organic synthesis. The reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amine. This transformation is crucial for the synthesis of amides, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The acylation of this compound is a key step in the preparation of various derivatives with potential biological activity. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[1]
Reaction and Mechanism
The most common method for the acylation of primary amines like this compound is the reaction with an acyl chloride, such as acetyl chloride, in the presence of a base. The base is necessary to neutralize the hydrochloric acid byproduct generated during the reaction.
General Reaction Scheme:
The reaction is typically carried out in a biphasic system or in a suitable organic solvent.
Experimental Protocols
The following protocol is a standard procedure for the N-acetylation of an aromatic amine, adapted for this compound based on a highly analogous transformation.
Protocol 1: N-Acetylation using Acetyl Chloride and Sodium Bicarbonate
This protocol is adapted from a similar procedure for the acylation of a closely related substrate, which afforded a high yield of the desired product.
Materials:
-
This compound
-
Acetyl Chloride
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in ethyl acetate.
-
In a separate beaker, prepare a solution of sodium bicarbonate in water.
-
Combine the organic and aqueous solutions in the round-bottom flask and cool the mixture to 0 °C using an ice bath while stirring.
-
Slowly add acetyl chloride to the cooled, stirred biphasic mixture over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, Methyl 4-acetamido-2-ethoxybenzoate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the N-acetylation of this compound based on analogous reactions.
| Reactant | Acylating Agent | Base | Solvent System | Temperature | Reaction Time | Expected Yield |
| This compound | Acetyl Chloride | Sodium Bicarbonate | Ethyl Acetate / Water | 0 °C to Room Temp | 2 hours | >95% |
Note: The expected yield is based on the reported yield for the acylation of the analogous compound Methyl 4-amino-2-hydroxybenzoate, which was 99%.[1]
Visualizations
Experimental Workflow for N-Acetylation
The following diagram illustrates the key steps in the experimental protocol for the N-acetylation of this compound.
Caption: Workflow for the N-acetylation of this compound.
Signaling Pathway (General Acylation Mechanism)
The diagram below illustrates the general nucleophilic addition-elimination mechanism for the acylation of an amine with an acyl chloride.
Caption: General mechanism for the acylation of an amine with an acyl chloride.
References
Application Notes and Protocols for the Disposal of Methyl 4-amino-2-ethoxybenzoate
Introduction
Methyl 4-amino-2-ethoxybenzoate is an organic compound belonging to the aromatic amine and benzoate ester families. Due to the toxicological profiles of these chemical classes, proper disposal is critical to protect personnel and prevent environmental contamination. Aromatic amines, as a class, are noted for their potential health hazards, and their release into the environment can harm aquatic life.[1] These application notes provide a detailed framework for the safe handling and disposal of waste containing this compound in a laboratory setting.
Hazard Identification and Safety Data
The primary hazards associated with this class of compounds include acute toxicity, skin and eye irritation, and potential respiratory irritation.[2] All handling and disposal operations must be conducted based on a thorough risk assessment.
Table 1: Summary of GHS Hazard Classifications (Based on Methyl 4-amino-2-methoxybenzoate)
| Hazard Class | GHS Category | Hazard Statement | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity — (single exposure) | Category 3 | H335: May cause respiratory irritation |[3] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or face shield | Prevents eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of properly.[4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/CEN approved particulate respirator | Required when handling the solid form outside of a fume hood to avoid inhalation of dust.[4] |
Experimental Protocols
-
Evacuate and Ventilate: If not inside a chemical fume hood, restrict access to the area. Ensure the area is well-ventilated.
-
Don PPE: Wear all PPE listed in Table 2.
-
Containment: Prevent the spread of the solid powder. Avoid creating dust.[3]
-
Clean-up: Gently sweep up the solid material using a brush and dustpan.[2] Place the collected material and all contaminated cleaning supplies (e.g., wipes, disposable dustpan) into a designated, properly labeled hazardous waste container.
-
Decontamination: Wipe the spill area with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional EHS department, following local procedures.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated container for solid organic chemical waste.
-
Container Selection: Use a chemically compatible, sealable, and clearly labeled container. The container must be in good condition, free of cracks or leaks.[5]
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
-
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[3] This can harm aquatic ecosystems and interfere with wastewater treatment processes.[5]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to be released into the environment.[2]
Recommended Disposal Method:
-
Engage a Licensed Contractor: The primary and required method for disposal is to transfer the waste to a licensed hazardous waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste through methods like high-temperature incineration with appropriate scrubbers.[4]
-
Follow Institutional Procedures: Arrange for waste pickup through your institution's EHS department. Ensure all institutional and regulatory paperwork is completed accurately.
-
Contaminated Packaging: Dispose of the original, empty container as unused product in the same hazardous waste stream.[4]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Application Notes and Protocols for the Analytical Characterization of Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-ethoxybenzoate is an aromatic ester of significant interest in pharmaceutical and chemical synthesis. Its structural features, including a primary aromatic amine, an ether linkage, and an ester group, necessitate a comprehensive analytical characterization to ensure its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques.
While specific analytical data for this compound is not extensively available in the public domain, the methodologies presented herein are based on established principles for the analysis of structurally similar compounds, particularly its methoxy analog, Methyl 4-amino-2-methoxybenzoate. These protocols are intended to serve as a robust starting point for method development and validation.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound and its close structural analogs is presented in Table 1. This data is crucial for the selection of appropriate analytical conditions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8)[1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 195.21 g/mol | 181.19 g/mol |
| Appearance | White to off-white solid (Expected) | White to off-white crystalline powder |
| Melting Point | Not available | 155-159 °C |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, chloroform. Sparingly soluble in water. | Soluble in methanol, chloroform. |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, assess its purity, and identify any potential impurities.
Caption: Experimental workflow for the characterization of this compound.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying the active pharmaceutical ingredient (API). Gas chromatography (GC) can be employed to detect volatile impurities.
High-Performance Liquid Chromatography (HPLC)
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 254 nm and 310 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of 1 mg/mL. |
Protocol: HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of the reference standard of this compound in the diluent (e.g., methanol). Prepare a series of working standards by serial dilution to establish a calibration curve.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the diluent to achieve a concentration of 1 mg/mL.
-
Injection: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area normalization method. Quantify the sample using the calibration curve generated from the standard solutions.
Spectroscopic Methods
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).
-
Proton decoupling should be used to simplify the spectrum.
-
Expected ¹H NMR Chemical Shifts (Predicted):
-
Aromatic protons: δ 6.0-7.8 ppm (complex splitting pattern)
-
-NH₂ protons: δ 4.0-5.0 ppm (broad singlet)
-
-OCH₂CH₃ protons (ethoxy group): δ 4.0-4.2 ppm (quartet, J ≈ 7 Hz)
-
-COOCH₃ protons (methyl ester): δ 3.7-3.9 ppm (singlet)
-
-OCH₂CH₃ protons (ethoxy group): δ 1.3-1.5 ppm (triplet, J ≈ 7 Hz)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization: Use a suitable ionization technique. Electrospray ionization (ESI) is recommended for LC-MS, while electron ionization (EI) is standard for GC-MS.
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns that can aid in structural confirmation. Common fragmentation pathways for aminobenzoates include the loss of the alkoxy group from the ester and cleavage of the ester group itself.[3]
Expected Molecular Ion:
-
[M+H]⁺: m/z 196.0917 (for C₁₀H₁₃NO₃)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (if soluble), or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3450 - 3250 | Two bands for primary amine[4] |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Aliphatic) | 2980 - 2850 | |
| C=O Stretch (Ester) | 1725 - 1705 | Strong absorption[5] |
| C=C Stretch (Aromatic) | 1620 - 1580 | |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | [4] |
| C-O Stretch (Ester) | 1300 - 1100 | Two strong bands[5] |
| C-O Stretch (Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound.
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature to determine the melting point (endothermic peak) and other thermal events.
-
-
TGA Analysis:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature to assess thermal stability and decomposition patterns.
-
Inter-Technique Relationship
The various analytical techniques provide complementary information for a complete characterization of this compound.
Caption: Relationship between analytical techniques for structural elucidation and purity assessment.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently determine the identity, purity, and stability of this important chemical entity. It is recommended that these methods be validated according to the specific requirements of the application and relevant regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]
- 3. Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-2-ethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-amino-2-ethoxybenzoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes:
Route 1: Reduction of Methyl 2-ethoxy-4-nitrobenzoate
This is a common and often high-yielding route. The primary challenge lies in achieving complete reduction of the nitro group without affecting the ester or ethoxy functionalities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the nitro starting material | 1. Inactive catalyst (for catalytic hydrogenation): The Palladium on carbon (Pd/C) or other catalyst may be old, poisoned, or of poor quality. 2. Insufficient reducing agent: The amount of metal (e.g., Sn, Fe) or the pressure of hydrogen gas may be inadequate for a complete reaction. 3. Poor reaction conditions: Temperature, pressure, or reaction time may not be optimal. | 1. Use fresh, high-quality catalyst. Consider a higher loading of the catalyst. 2. Increase the molar excess of the reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure. 3. For catalytic hydrogenation, try increasing the hydrogen pressure and/or reaction temperature. For metal/acid reductions, ensure the reaction is sufficiently exothermic and consider extending the reaction time. |
| Formation of side products (e.g., azo or azoxy compounds) | 1. Incomplete reduction: Insufficient reducing agent or reaction time can lead to the formation of partially reduced intermediates like nitroso, hydroxylamine, which can then couple to form azo or azoxy compounds.[1] 2. Reaction conditions favoring side reactions: High temperatures in some reduction methods can promote the formation of these byproducts. | 1. Ensure a sufficient excess of the reducing agent is used and allow for adequate reaction time. Monitor the reaction by TLC to ensure the disappearance of the starting material. 2. If using metal/acid reduction, maintain a controlled reaction temperature. For catalytic hydrogenation, ensure efficient stirring to promote good contact between the catalyst, substrate, and hydrogen. |
| Hydrolysis of the methyl ester group | Acidic conditions (especially with Sn/HCl): The strongly acidic environment required for the reduction can lead to the hydrolysis of the ester to the corresponding carboxylic acid. | 1. After the reduction is complete, work up the reaction mixture promptly. 2. Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate, sodium carbonate) to a neutral or slightly basic pH before extraction. 3. Consider using alternative, less acidic reduction methods like catalytic hydrogenation or reduction with iron powder in the presence of ammonium chloride. |
| Cleavage of the ethoxy group | Harsh reaction conditions: Although less common, very harsh acidic or basic conditions could potentially lead to the cleavage of the ether linkage. | 1. Use milder reaction conditions where possible. 2. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
Route 2: Fischer Esterification of 4-amino-2-ethoxybenzoic acid
This route involves the acid-catalyzed reaction of 4-amino-2-ethoxybenzoic acid with methanol. The main challenge is driving the equilibrium towards the product side to achieve a high yield.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion to the ester | 1. Equilibrium limitation: The Fischer esterification is a reversible reaction.[2] 2. Insufficient acid catalyst: The amino group of the starting material can neutralize some of the acid catalyst, rendering it ineffective.[3] 3. Presence of water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials. | 1. Use a large excess of methanol to drive the equilibrium towards the product.[2] Consider using methanol as the solvent. 2. Use a stoichiometric amount of a strong acid catalyst (e.g., sulfuric acid) to ensure enough acid is present to both protonate the amino group and catalyze the esterification.[3] 3. Ensure all reagents and glassware are dry. Consider using a Dean-Stark apparatus to remove water as it is formed. |
| Formation of byproducts | Side reactions of the amino group: Under strongly acidic conditions, the amino group can undergo side reactions, although this is less common in Fischer esterification. | 1. While a stoichiometric amount of acid is needed, avoid a large excess of a very strong acid. 2. Keep the reaction temperature at the reflux temperature of methanol and avoid excessive heating. |
| Difficulty in product isolation | Incomplete reaction: If a significant amount of the starting carboxylic acid remains, it can complicate the purification process. Emulsion formation during workup: The presence of both acidic and basic groups can sometimes lead to the formation of emulsions during aqueous workup. | 1. Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider adding more acid catalyst or extending the reflux time. 2. During workup, add the aqueous base slowly with vigorous stirring. If an emulsion forms, adding a saturated brine solution can help to break it. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding synthetic route to this compound?
The reduction of a nitro precursor, specifically Methyl 2-ethoxy-4-nitrobenzoate, is generally the preferred route as it often leads to higher yields and avoids the equilibrium limitations of the Fischer esterification. Catalytic hydrogenation is a particularly clean and efficient method for this reduction.
Q2: How can I prepare the starting material, Methyl 2-ethoxy-4-nitrobenzoate?
Methyl 2-ethoxy-4-nitrobenzoate can be synthesized from 2-hydroxy-4-nitrobenzoic acid. The synthesis involves two main steps:
-
Esterification: The carboxylic acid is first converted to its methyl ester, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Williamson Ether Synthesis: The phenolic hydroxyl group is then etherified to an ethoxy group using an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base such as potassium carbonate.
Q3: What are the best practices for purifying the final product, this compound?
Recrystallization is the most common method for purifying this compound. A suitable solvent system would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, water). The crude product should be dissolved in the minimum amount of the hot polar solvent, and then the non-polar solvent is added until turbidity is observed. Upon cooling, pure crystals of the product should form.
Q4: How can I monitor the progress of the reduction of the nitro group?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting nitro compound is typically less polar than the resulting amine, so the product will have a lower Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q5: What are the key safety precautions to consider during these syntheses?
-
Handling of reagents: Concentrated acids (sulfuric acid, hydrochloric acid) are corrosive and should be handled with care in a fume hood. Flammable solvents like methanol and ethanol should be kept away from ignition sources.
-
Catalytic hydrogenation: This procedure should be carried out in a properly designed and shielded apparatus due to the use of flammable hydrogen gas under pressure.
-
Metal/acid reductions: These reactions can be highly exothermic and may produce hydrogen gas. They should be performed in a well-ventilated fume hood with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Methyl 2-ethoxy-4-nitrobenzoate (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-ethoxy-4-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: Synthesis of this compound via Fischer Esterification of 4-amino-2-ethoxybenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-ethoxybenzoic acid (1 equivalent) in a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1-1.5 equivalents) dropwise with cooling.
-
Reaction: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent system to yield pure this compound.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds (General Yields)
| Reducing Agent/Method | Typical Yield Range | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | 90-99% | High yield, clean reaction, easy product isolation. | Requires specialized equipment for handling hydrogen gas; catalyst can be expensive and pyrophoric. |
| Tin (Sn) in HCl | 70-90% | Effective and widely used.[1] | Strongly acidic conditions can cause ester hydrolysis; workup can be cumbersome due to tin salts.[4] |
| Iron (Fe) in Acetic Acid or with NH₄Cl | 75-95% | Inexpensive, milder than Sn/HCl, environmentally benign. | Reaction can sometimes be slow or incomplete. |
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Synthesis of Methyl 4-amino-2-ethoxybenzoate
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-2-ethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often start from 4-nitro-2-ethoxybenzoic acid or its corresponding methyl ester. The synthesis typically involves the reduction of the nitro group to an amine.
Q2: What are the typical reaction conditions for the reduction of the nitro group?
A2: The reduction of the nitro group to an amine is a crucial step. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with reducing agents like tin(II) chloride or iron in an acidic medium.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). The disappearance of the starting material (e.g., the nitro compound) and the appearance of the product spot (this compound) will indicate the reaction's progression towards completion.
Q4: What are the recommended purification methods for the final product?
A4: The crude product can be purified by flash column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the impurities present. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction closely using TLC until the starting material is consumed. If the reaction stalls, consider adding more reagent or extending the reaction time. |
| Degradation of Product | The amino group can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature as specified in the protocol. |
| Poor Quality of Reagents | Use reagents from a reliable source and ensure they are not degraded. For instance, the activity of the hydrogenation catalyst can significantly impact the reaction. |
Issue 2: Presence of Impurities in the Final Product
The following table summarizes common byproducts and impurities that may be observed.
| Impurity/Byproduct | Potential Source | Identification | Removal Method |
| Starting Material (e.g., Methyl 4-nitro-2-ethoxybenzoate) | Incomplete reduction of the nitro group. | TLC, NMR | Increase reaction time or amount of reducing agent. Purify via column chromatography. |
| Unreacted 4-amino-2-ethoxybenzoic acid | Incomplete esterification. | TLC, NMR | Ensure complete esterification. Can be removed by an aqueous basic wash during workup. |
| Over-reduced byproducts | Harsh reduction conditions. | Mass Spectrometry, NMR | Optimize reduction conditions (catalyst loading, pressure, temperature). Purify via column chromatography. |
| Halogenated Byproducts | If halogenation steps are involved in the synthesis of precursors.[3][4] | Mass Spectrometry, NMR | Careful control of halogenating agent stoichiometry. Purify via column chromatography. |
| Polymeric materials | Side reactions of reactive intermediates. | Baseline elevation in NMR, streaking on TLC. | Optimize reaction conditions (concentration, temperature). Filtration and column chromatography. |
Experimental Protocols
A generalized experimental protocol for a key synthetic step is provided below. Researchers should adapt this based on their specific starting materials and available equipment.
Example Protocol: Reduction of Methyl 4-nitro-2-ethoxybenzoate
-
Preparation: In a round-bottom flask, dissolve Methyl 4-nitro-2-ethoxybenzoate in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
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Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.
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Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
References
- 1. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
optimization of reaction time for Methyl 4-amino-2-ethoxybenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-amino-2-ethoxybenzoate, with a focus on minimizing reaction time.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to prolonged reaction times and provides actionable solutions.
Issue 1: Slow or incomplete esterification of 4-amino-2-ethoxybenzoic acid.
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Question: My Fischer esterification of 4-amino-2-ethoxybenzoic acid with ethanol is proceeding very slowly, or the conversion is low. How can I speed it up?
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Answer: Several factors can influence the rate of Fischer esterification. Here are some troubleshooting steps:
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Catalyst Concentration: Ensure a sufficient amount of strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[1][2] The catalyst protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by ethanol. Insufficient catalyst will result in a slow reaction.
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Water Removal: Fischer esterification is an equilibrium reaction. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. To drive the reaction forward and reduce the reaction time, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
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Temperature: Increasing the reaction temperature will generally increase the reaction rate. Refluxing the reaction mixture is a common practice.[2][3]
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Reagent Purity: Ensure that the 4-amino-2-ethoxybenzoic acid and ethanol are of high purity and dry. Water in the ethanol will hinder the reaction.
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Issue 2: The reduction of the nitro group in a precursor is sluggish.
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Question: I am synthesizing this compound by reducing Methyl 4-nitro-2-ethoxybenzoate, but the reaction is taking a long time to complete. What can I do?
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Answer: The efficiency of nitro group reduction can be highly dependent on the chosen method and reaction conditions. Consider the following:
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Choice of Reducing Agent: Different reducing agents have varying activities. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a very effective method.[1] Other options include using metals in acidic media, such as iron in acetic acid or tin(II) chloride.[1] If one method is slow, consider trying an alternative.
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Catalyst Activity (for Catalytic Hydrogenation): If using Pd/C, ensure the catalyst is active. Old or improperly stored catalyst may have reduced activity. Using a fresh batch of catalyst can significantly improve the reaction rate.
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Hydrogen Pressure (for Catalytic Hydrogenation): The reaction rate is often dependent on the hydrogen pressure. Increasing the pressure (if your equipment allows) can accelerate the reduction.
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Solvent and Temperature: Ensure the solvent is appropriate for the chosen reducing agent and that the temperature is optimal. For some reductions, gentle heating may be required.[3]
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Issue 3: Side reactions are occurring, complicating purification and affecting yield, thus indirectly extending the overall process time.
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Question: I am observing the formation of byproducts, which makes the workup and purification longer. How can I minimize these?
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Answer: Side reactions can be a significant issue. Here are some common problems and their solutions:
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N-Alkylation: In reactions involving alkylating agents, such as the synthesis from p-aminosalicylic acid derivatives, N-alkylation can occur. To avoid this, it is crucial to perform the reaction under anhydrous (dry) conditions.[4] The presence of water can lead to the formation of N-methyl or N-ethyl byproducts.
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Over-reduction: In the case of nitro group reduction, it's important to monitor the reaction to prevent over-reduction of other functional groups, although the ester group is generally stable under typical nitro reduction conditions.
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Hydrolysis of the Ester: During workup, especially under acidic or basic conditions, the methyl ester can be hydrolyzed back to the carboxylic acid. It is important to control the pH and temperature during extraction and purification steps.
-
Data Presentation: Comparison of Synthesis Routes
The following table summarizes different synthetic approaches and their reported or typical reaction times. This allows for a comparative analysis to select the most time-efficient route.
| Synthetic Route | Key Reagents & Conditions | Typical Reaction Time | Potential for Optimization | Reference |
| Route 1: Esterification | 4-amino-2-ethoxybenzoic acid, Ethanol, conc. H₂SO₄, Reflux | 6 hours | High: Water removal (Dean-Stark), catalyst optimization. | [2] |
| Route 2: Nitro Reduction | Methyl 4-nitro-2-ethoxybenzoate, Indium powder, NH₄Cl, Ethanol/Water, Reflux | 2.5 hours | Moderate: Choice of reducing agent (e.g., Pd/C with H₂), temperature, and pressure. | [3] |
| Route 3: Alkylation | p-aminosalicylic acid derivative, Dimethyl sulfate, KOH, Acetone, Room Temperature | 3 hours | High: Choice of ethylating agent, base, and solvent. Strict anhydrous conditions are critical. | [4] |
| Route 4: Multi-step Synthesis | 2-methoxy-4-acetamidobenzoate, various steps | Multiple steps, each 5-10 hours | Moderate: Optimization of each individual step. | [5][6] |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-2-ethoxybenzoic acid and an excess of absolute ethanol.
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred mixture.
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Reaction: Heat the mixture to reflux and maintain the reflux for 6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis via Nitro Group Reduction
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Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, suspend Methyl 4-nitro-2-ethoxybenzoate in a mixture of ethanol and a solution of ammonium chloride in water.[3]
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Addition of Reducing Agent: Add Indium powder to the suspension.[3]
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Reaction: Heat the resulting mixture at reflux for 2.5 hours.[3] Monitor the disappearance of the starting material by TLC.
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Workup: Allow the reaction mixture to cool to room temperature and dilute with water. Filter the mixture under vacuum to remove the inorganic solids.
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Extraction: Extract the filtrate with dichloromethane.
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Purification: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product, which can be purified further if necessary.
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing reaction time.
References
- 1. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-amino-2-ethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-amino-2-ethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common precursors for the synthesis of this compound and related compounds include methyl 4-nitro-2-methoxybenzoate and halogenated aniline derivatives. For instance, 2-methoxy-4-acetylamino-benzoic acid methyl ester can be halogenated (chlorinated, brominated, or iodinated) as an initial step in a multi-step synthesis.[1]
Q2: Which solvents are typically used in the synthesis of similar aromatic amines?
A2: Various solvents are employed depending on the specific synthetic route. For related syntheses, solvents such as N,N-dimethyl acetamide (DMA), dichloromethane (DCM), and methanol have been reported.[2][3][4] The choice of solvent is critical and can significantly impact reaction yield and purity.
Q3: How can I improve a low reaction yield?
A3: A low yield can be attributed to several factors. Consider the following troubleshooting steps:
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Solvent Choice: The polarity and boiling point of the solvent can influence reactant solubility, reaction rate, and equilibrium position. Experiment with different solvents (e.g., polar aprotic like DMF or DMA, or chlorinated solvents like DCM) to find the optimal medium for your specific reaction.
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Reaction Temperature: Ensure the reaction is proceeding at the optimal temperature. Some reactions may require heating to overcome activation energy barriers, while others might need cooling to prevent side product formation.
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Catalyst Activity: If a catalyst is used (e.g., palladium on carbon for hydrogenation), ensure it is fresh and active. Catalyst poisoning can significantly reduce reaction rates and yields.
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Purity of Reagents: Impurities in starting materials can interfere with the reaction. Use reagents of appropriate purity and consider purification of starting materials if necessary.
Q4: What are common side reactions, and how can they be minimized?
A4: Side reactions can include over-alkylation, hydrolysis of the ester group, or oxidation of the amino group. To minimize these:
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Protecting Groups: Use of protecting groups for the amine functionality (e.g., acetyl) can prevent unwanted side reactions.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sensitive amino group.
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Control of Stoichiometry: Precise control of the molar ratios of reactants can minimize side products resulting from excess reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inappropriate solvent leading to poor solubility of reactants. | Test a range of solvents with varying polarities (e.g., DMF, DCM, Toluene). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| Inactive catalyst or reagent. | Use fresh reagents and catalysts. Ensure proper activation of catalysts if required. | |
| Formation of Multiple Products | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. | |
| Presence of oxygen leading to oxidation. | Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar). | |
| Product is Difficult to Purify | Co-elution of impurities with the product. | Optimize the purification method (e.g., change the solvent system in column chromatography, recrystallization from a different solvent). |
| Formation of hard-to-remove byproducts. | Re-evaluate the reaction conditions to minimize the formation of these byproducts. Consider a different synthetic route if necessary. |
Experimental Protocols
General Procedure for a Related Esterification:
A mixture of the corresponding carboxylic acid (e.g., 4-amino-2-ethoxybenzoic acid) and potassium carbonate is stirred in a suitable solvent such as N,N-dimethyl acetamide (DMA) at an elevated temperature (e.g., 110 °C).[2] A methylating agent is then added, and the reaction is stirred for an extended period.[2] The workup typically involves removal of the solvent, followed by an aqueous workup to remove excess reagents and byproducts, and extraction of the product with an organic solvent.[2]
Visualizations
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | Benchchem [benchchem.com]
- 2. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 4. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Methyl 4-amino-2-ethoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of Methyl 4-amino-2-ethoxybenzoate. The primary synthesis route addressed is the catalytic hydrogenation of Methyl 4-nitro-2-ethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of this compound?
A1: The most prevalent method for synthesizing aromatic amines like this compound is the catalytic hydrogenation of the corresponding nitro compound.[1][2] Noble metal catalysts, particularly Palladium on carbon (Pd/C), are widely used due to their high catalytic activity.[1][2][3] Platinum on carbon (Pt/C) is also effective.[1] For cost-effectiveness and high selectivity, non-noble metal catalysts, such as those based on cobalt, are emerging as viable alternatives.[4]
Q2: What is Catalytic Transfer Hydrogenation (CTH) and when should I consider it?
A2: Catalytic Transfer Hydrogenation (CTH) is an alternative to using high-pressure hydrogen gas.[3] It employs a hydrogen donor molecule, such as ammonium formate, which decomposes in the presence of a catalyst (like Pd/C) to provide the hydrogen for the reduction.[3] This method is advantageous as it avoids the need for specialized high-pressure hydrogenation equipment and can be performed under simpler laboratory conditions.[3]
Q3: My product is discolored and appears impure. What are the likely side-products?
A3: Discoloration and impurities often result from the formation of intermediates that arise from incomplete reduction. The conversion of a nitro (-NO₂) group to an amine (-NH₂) group proceeds through species like nitroso (-NO) and hydroxylamine (-NHOH).[1][5] These intermediates can condense to form colored azo and azoxy compounds, which can contaminate the final product.[5][6]
Q4: How can I prevent the formation of hydroxylamine and other intermediates?
A4: Ensuring the reaction goes to completion is key. This can be achieved by optimizing reaction time, hydrogen pressure, and catalyst loading. Additionally, the use of catalytic additives can be highly effective. For instance, adding a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines, leading to a purer, whiter product and a faster reaction, particularly in the final phase.[6]
Q5: Can the catalyst reduce the ester group on my molecule?
A5: While highly active catalysts like Pd/C are primarily selective for the nitro group, competitive reduction of other functional groups can occur, especially under harsh conditions.[1] However, the reduction of an ester group is generally more difficult than the reduction of a nitro group. By using milder conditions (e.g., lower temperature and pressure) and choosing a catalyst with high selectivity for the nitro group, the ester functionality can typically be preserved.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or poisoning. | • Use a fresh batch of catalyst.• Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., Raney Nickel). |
| Insufficient Hydrogen: The hydrogen supply (either from a gas cylinder or a transfer agent) may be inadequate. | • For gas-phase hydrogenation, ensure the system is properly pressurized and check for leaks.• For CTH, ensure a sufficient molar excess of the hydrogen donor (e.g., ammonium formate) is used.[3] | |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | • Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Typical temperatures range from 20-200 °C.[6] | |
| Incomplete Reaction / Formation of Intermediates | Insufficient Reaction Time: The reaction was stopped before all the starting material was consumed. | • Monitor the reaction using TLC or HPLC and continue until the starting material (Methyl 4-nitro-2-ethoxybenzoate) is no longer visible. |
| Poor Mass Transfer: In a heterogeneous catalytic system, inefficient stirring can limit the contact between the substrate, hydrogen, and catalyst. | • Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.[5] | |
| Catalyst Deactivation: The catalyst may become less active over the course of the reaction. | • Consider adding a fresh portion of the catalyst if the reaction stalls. • The addition of vanadium compounds can help accelerate the final phase of the hydrogenation.[6] | |
| Poor Selectivity / Byproduct Formation | Over-hydrogenation or Dehalogenation: This is a concern if the substrate contains other reducible functional groups (e.g., halogens, alkenes).[1] | • Use a more selective catalyst. Non-noble metal catalysts often exhibit higher selectivity than noble metals.[1] • Optimize reaction conditions to be as mild as possible (lower temperature and pressure). |
| Formation of Azo/Azoxy Impurities: Condensation of nitroso and hydroxylamine intermediates.[5][6] | • Ensure efficient stirring and adequate hydrogen supply to promote complete reduction to the amine. • Use additives like vanadium compounds to suppress intermediate accumulation.[6] |
Catalyst Performance Data
The selection of a catalyst system significantly impacts reaction efficiency. The following table summarizes typical performance data for the hydrogenation of aromatic nitro compounds, which is the key transformation in this synthesis.
| Catalyst System | Support | Hydrogen Source | Typical Yield | Key Advantages | Key Disadvantages |
| Palladium (Pd) [2] | Carbon (C) | H₂ Gas | 90 - 98% | High activity, widely available.[1][2] | High cost, potential for low selectivity (e.g., dehalogenation).[1] |
| Palladium (Pd) [3] | Carbon (C) | Ammonium Formate | ~88% (on similar substrates) | Avoids high-pressure H₂ gas, simple setup.[3] | May require stoichiometric amounts of hydrogen donor. |
| Platinum (Pt) [1] | Carbon (C) | H₂ Gas | High | High activity.[1] | High cost, can promote side reactions.[1] |
| Cobalt (Co) Nanocomposite [4] | N-doped Carbon | H₂ Gas | High | Low cost, high selectivity, magnetic separation.[4] | May require specific synthesis for the catalyst itself. |
| Nickel (Ni) or Cobalt (Co) [6] | Various | H₂ Gas | High | Lower cost than noble metals. | Generally possess lower activity compared to noble metals.[1] |
Detailed Experimental Protocol
Catalytic Hydrogenation of Methyl 4-nitro-2-ethoxybenzoate using Pd/C
This protocol describes a general procedure for the reduction of the nitro group to an amine using a standard palladium on carbon catalyst.
Materials:
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Methyl 4-nitro-2-ethoxybenzoate
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10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate)
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Solvent: Ethanol or Methanol
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Hydrogen (H₂) gas
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Inert gas (Nitrogen or Argon)
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Filter aid (e.g., Celite®)
Equipment:
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Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
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Reaction flask
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Magnetic stirrer
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Filtration setup (e.g., Büchner funnel)
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Rotary evaporator
Procedure:
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Reaction Setup: In a suitable reaction flask, dissolve Methyl 4-nitro-2-ethoxybenzoate in the chosen solvent (e.g., ethanol).
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Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.
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Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under the inert atmosphere.
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Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is pure hydrogen.
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Reaction: Pressurize the system to the desired hydrogen pressure (e.g., 1-4 atm or as required) and begin vigorous stirring. The reaction is typically exothermic; cooling may be necessary to maintain the desired temperature (often room temperature).
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Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material is no longer detected.
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Reaction Quench: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas.
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Catalyst Filtration: Dilute the reaction mixture with more solvent if necessary. Filter the mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with the solvent to recover any adsorbed product.
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Workup: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude this compound can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low or no reaction conversion.
References
- 1. oaepublish.com [oaepublish.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 4. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 4-amino-2-ethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude Methyl 4-amino-2-ethoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can arise from unreacted starting materials, byproducts of the synthesis reaction, and subsequent degradation. Potential impurities include:
-
Starting Materials: 4-amino-2-ethoxybenzoic acid, methanol, or ethanol (depending on the esterification method).
-
Byproducts:
-
N-acylated or N-alkylated impurities: If protecting groups or certain alkylating agents are used during synthesis.
-
Positional isomers: Depending on the synthetic route, other isomers of the aminobenzoate may be formed.
-
Hydrolysis product: 4-amino-2-ethoxybenzoic acid, formed if the ester is hydrolyzed during workup or storage.
-
-
Reagents: Residual acids or bases used as catalysts in the synthesis.
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity and identify the number of components in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the structure of the desired compound and can help identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable (product is insoluble). | Select a more polar or less polar solvent. Test solubility in small-scale trials with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water). |
| Product oils out instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be appropriate. | Add a small amount of additional solvent. Slow down the cooling process (e.g., let it cool to room temperature slowly before placing it in an ice bath). Try a different recrystallization solvent. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | Cool the solution for a longer period in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure a proper filtration technique (e.g., using a Büchner funnel with appropriate filter paper). |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of the desired product, potentially lowering the yield. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping spots on TLC). | The chosen mobile phase (eluent) does not have the optimal polarity. | Modify the eluent system. If using a normal-phase silica gel column, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Adjust the ratio to achieve better separation on a TLC plate before running the column. For aromatic amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing and improve separation on silica gel.[1] |
| The product does not elute from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For basic compounds like aromatic amines that may interact strongly with acidic silica gel, consider using an alternative stationary phase like alumina or a modified silica gel.[1] |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| Streaking or tailing of the compound band on the column. | The compound is interacting strongly with the stationary phase (common for amines on silica gel). The column is overloaded. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.[1] Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may need optimization based on the impurity profile of the crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Slowly add hot water dropwise to the hot filtrate until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/ethyl acetate). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column by passing the mobile phase through it. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
The following table provides a hypothetical comparison of purification methods for crude this compound. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Solvent Consumption |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% | Moderate |
| Flash Column Chromatography (Hexane/Ethyl Acetate) | 85% | >99% | 60% | High |
| Flash Column Chromatography (DCM/Ethyl Acetate) | 85% | >99% | 65% | High |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
References
preventing degradation of Methyl 4-amino-2-ethoxybenzoate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Methyl 4-amino-2-ethoxybenzoate during storage and experimentation. Below you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Encountering unexpected results in your experiments with this compound? This guide will help you troubleshoot potential degradation-related issues.
| Observed Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation of the aromatic amine functional group due to exposure to air and/or light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light and air during handling. |
| Appearance of New Peaks in HPLC Analysis of a Freshly Prepared Solution | Degradation upon dissolution in certain solvents. | Prepare solutions fresh before use. If the solvent is the issue, consider using a less reactive, high-purity solvent. Ensure the solvent is degassed to remove dissolved oxygen. |
| Decreased Purity Over Time in Storage | Hydrolysis of the ester functional group due to moisture. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the storage container is tightly sealed to prevent moisture ingress. |
| Inconsistent Experimental Results | Contamination or use of a degraded stock solution. | Always use a fresh, properly stored batch of this compound for critical experiments. Verify the purity of the stock solution using the provided HPLC protocol before use. |
| Precipitation in Solution | Formation of insoluble degradation products or reaction with acidic/basic impurities in the solvent. | Use high-purity, neutral solvents. If the solution needs to be stored, filter it before use to remove any particulates. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The ideal storage conditions are in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent oxidation and moisture absorption.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are:
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities.
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture, strong acids, or strong bases.
-
Photodegradation: Aromatic amines and esters can be sensitive to light, leading to the formation of various degradation products.[1][2][3]
Q3: What materials should be avoided when handling or storing this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation.[4] It is also advisable to use glass or other inert containers for storage and to avoid prolonged contact with reactive metals.
Q4: I've noticed my compound has turned slightly yellow. Can I still use it?
A4: A slight yellowing may indicate a minor degree of oxidative degradation. For non-critical applications, the material might still be usable. However, for sensitive experiments or in drug development, it is crucial to first verify the purity of the compound using a stability-indicating analytical method, such as the HPLC protocol provided below. If significant degradation is detected, a fresh batch of the compound should be used.
Q5: How can I monitor the stability of my this compound sample over time?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and detect any degradation products. The experimental protocol section below provides a detailed HPLC method for this purpose. Regular testing of a stored sample against a freshly prepared standard will allow for the quantitative assessment of its stability.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This reversed-phase HPLC method can be used to assess the purity of this compound and to detect and quantify its degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (at the initial gradient composition) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Evaluation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The purity of the sample can be calculated based on the peak areas.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and the known reactivity of similar compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a stability study on this compound.
Caption: Workflow for conducting a stability study of this compound.
References
- 1. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Methyl 4-amino-2-ethoxybenzoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 4-amino-2-ethoxybenzoate, with a focus on challenges that may arise during scale-up operations.
Overview of Synthetic Pathway
The most common and scalable synthetic route to this compound involves the reduction of a nitroaromatic precursor. This pathway is generally preferred for large-scale synthesis as it avoids potential isomer separation issues that can arise from the nitration of a substituted benzoic acid. The key transformation is the reduction of the nitro group in Methyl 2-ethoxy-4-nitrobenzoate to an amine.
Troubleshooting Guide
Issue 1: Incomplete or Stalled Reduction of the Nitro Group
Q: My reduction of Methyl 2-ethoxy-4-nitrobenzoate is not going to completion, and I still see starting material on my TLC/HPLC. What are the potential causes and how can I resolve this?
A: An incomplete reduction is a common issue when scaling up this synthesis. Several factors could be contributing to this problem. Below is a troubleshooting workflow to help identify and address the root cause.
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Issue 2: Product Purity and Color Issues
Q: After work-up and isolation, my this compound is off-white or yellow, and my purity by HPLC is lower than expected. What are the likely impurities and how can I improve the purity?
A: Color and purity issues often stem from side reactions or incomplete removal of reagents and byproducts.
-
Potential Impurities:
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Unreacted Starting Material: As discussed in the previous issue, incomplete reaction is a common problem.
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Hydroxylamine Intermediate: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[1] If the reaction is not driven to completion, these intermediates can persist and may be unstable, leading to colored impurities.
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Azo Compounds: Aromatic nitro compounds can sometimes form azo compounds as byproducts during reduction.
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Residual Metals: If using metal-based reducing agents like iron or tin, residual metal salts can contaminate the product if the work-up is not thorough.[2]
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Byproducts from Thiocyanation: In some synthetic routes for related compounds, byproducts from thiocyanation can be difficult to remove and result in a light yellow appearance.[3]
-
-
Troubleshooting Steps:
-
Optimize Reaction: Ensure the reduction goes to completion to minimize starting material and intermediates.
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Thorough Work-up: For metal/acid reductions, a basic wash (e.g., with sodium bicarbonate or a dilute sodium hydroxide solution) is crucial to precipitate and remove metal hydroxides. This can be a challenging filtration on a large scale.
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Recrystallization: Recrystallization is a powerful technique for removing small amounts of impurities and improving color. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions.
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Charcoal Treatment: If the color is due to highly colored, minor impurities, a treatment with activated carbon during the recrystallization process can be effective.
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Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly to scale up.
-
Frequently Asked Questions (FAQs)
Q1: Which method is best for reducing the nitro group on a large scale?
A: The "best" method depends on available equipment, safety infrastructure, and cost considerations.
Caption: Factors influencing the choice of reduction method for scale-up.
Catalytic hydrogenation is often preferred for its high atom economy and cleaner reaction profile, but it requires specialized high-pressure reactors and careful safety considerations.[2] Metal/acid reductions are often cheaper and don't require high pressure, but they generate significant waste and can make product isolation more difficult.[2]
Q2: What are the primary safety concerns when scaling up the reduction of Methyl 2-ethoxy-4-nitrobenzoate?
A: The primary safety concern is the high exothermicity of the nitro group reduction.[2] A runaway reaction can lead to a rapid increase in temperature and pressure. It is critical to perform calorimetric studies (e.g., using a reaction calorimeter) to understand the heat of reaction and to design an appropriate cooling strategy. For catalytic hydrogenation, the use of flammable hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols.
Q3: I am considering a Fischer esterification of 4-amino-2-ethoxybenzoic acid. What are the main challenges?
A: While the reduction route is common, if you are starting with the carboxylic acid, the main challenges for a Fischer esterification are:
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Equilibrium: The reaction is reversible. To drive it to completion, you will need to use a large excess of methanol or remove the water that is formed, for instance, by using a Dean-Stark apparatus.[4][5]
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Catalyst Quenching: The basic amino group will react with the acid catalyst (e.g., sulfuric acid).[6] Therefore, you will need to use at least a stoichiometric amount of the acid catalyst, which can complicate the work-up.
-
Work-up: After the reaction, the excess acid must be neutralized, typically with a base like sodium carbonate. This can lead to the precipitation of the product, which then needs to be filtered and purified.[6]
Experimental Protocols
Protocol: Reduction of Methyl 2-ethoxy-4-nitrobenzoate via Catalytic Hydrogenation
This is a representative lab-scale procedure. Scale-up should only be performed by trained professionals with appropriate safety assessments and equipment.
Materials:
-
Methyl 2-ethoxy-4-nitrobenzoate
-
Palladium on carbon (5-10% Pd/C, 50% wet)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
Celite® or another filter aid
Procedure:
-
In a hydrogenation reactor, charge a solution of Methyl 2-ethoxy-4-nitrobenzoate (1.0 eq) in methanol (10-15 volumes).
-
Carefully add 5% Pd/C (1-5 mol% Pd) as a slurry in a small amount of the reaction solvent.
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen gas (typically 2-5 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Data Presentation
Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups
| Method | Reducing Agent | Catalyst/Co-reagent | Typical Solvent | Temperature (°C) | Pressure | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas | Pd/C, Pt/C, Ra-Ni | Methanol, Ethanol, Ethyl Acetate | 20-60 | 1-10 bar | High atom economy, clean work-up | Requires pressure equipment, catalyst cost, potential for catalyst poisoning[2][7] |
| Metal/Acid Reduction | Fe, Sn, Zn | HCl, Acetic Acid | Ethanol, Water | 25-100 | Atmospheric | Low reagent cost, no pressure needed | Large waste stream, difficult work-up, potential metal contamination[2][7] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C | Methanol, Ethanol | 25-80 | Atmospheric | Avoids gaseous H₂, mild conditions | Higher reagent cost, can be slower |
| Dithionite Reduction | Sodium Dithionite | Base (e.g., NaHCO₃) | Water, Methanol | 25-60 | Atmospheric | Good for sensitive functional groups | Can generate sulfur byproducts, requires aqueous conditions |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
managing exothermic reactions in Methyl 4-amino-2-ethoxybenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Methyl 4-amino-2-ethoxybenzoate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, with a focus on controlling exothermic reactions.
Step 1: Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid (Williamson Ether Synthesis)
Q1: My reaction mixture is overheating during the addition of the ethylating agent (e.g., diethyl sulfate or ethyl iodide). What should I do?
A1: This step, the Williamson ether synthesis, can be exothermic, especially during the addition of the alkylating agent to the phenoxide. Immediate actions include:
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Stop the addition of the ethylating agent.
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Increase the cooling by ensuring the reaction flask is adequately immersed in an ice-salt bath.
-
Increase the stirring rate to improve heat dissipation. Once the temperature is under control, resume the addition at a much slower rate, monitoring the temperature closely.
Q2: I am observing low yields of 2-ethoxybenzoic acid. Could this be related to temperature control?
A2: Yes, poor temperature control can lead to side reactions, reducing the yield. If the temperature is too high, side reactions such as the hydrolysis of the ethylating agent can occur. Ensure the reaction temperature is maintained within the recommended range for the specific protocol you are following. For instance, some procedures recommend maintaining the temperature around 15°C during the addition of diethyl sulfate.
Step 2: Esterification of 2-Ethoxybenzoic Acid to Methyl 2-Ethoxybenzoate
Q3: Is the Fischer esterification of 2-ethoxybenzoic acid with methanol highly exothermic?
A3: Fischer esterification is typically a reversible reaction driven by heating under reflux with an acid catalyst (e.g., sulfuric acid). While the initial mixing of the acid catalyst with the alcohol can generate some heat, it is generally not a violently exothermic reaction that is difficult to control. However, it is always good practice to add the concentrated acid catalyst slowly while cooling the mixture.
Q4: How can I manage the heat generated during the work-up when neutralizing the excess acid catalyst?
A4: The neutralization of a strong acid catalyst with a base (e.g., sodium bicarbonate or sodium carbonate solution) is an exothermic process. To manage this:
-
Cool the reaction mixture in an ice bath before neutralization.
-
Add the neutralizing agent slowly and in small portions to control the rate of gas evolution (CO2) and heat generation.
-
Stir the mixture vigorously during neutralization to ensure efficient heat dissipation.
Step 3: Nitration of Methyl 2-Ethoxybenzoate to Methyl 4-nitro-2-ethoxybenzoate
Q5: The nitration of my methyl 2-ethoxybenzoate is showing a rapid and uncontrolled temperature increase. What is happening and what should I do?
A5: Aromatic nitration using a mixture of nitric acid and sulfuric acid is a highly exothermic reaction.[1][2][3] An uncontrolled temperature increase indicates a potential runaway reaction.
-
Immediate Action: If safely possible, quench the reaction by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. This should only be attempted if the reaction is in its early stages and has not escalated significantly. For a more advanced runaway, evacuate the area and follow your laboratory's emergency procedures.
-
Prevention: The key to controlling this reaction is slow, dropwise addition of the nitrating mixture to the substrate solution while maintaining a low temperature, typically between 0-10°C, using an ice-salt bath.[1]
Q6: I am getting a low yield of the desired 4-nitro isomer and a significant amount of byproducts. How can I improve the selectivity?
A6: The formation of multiple isomers and dinitro compounds is a common issue in aromatic nitration if the reaction conditions are not optimal.
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Temperature Control: Higher temperatures can lead to the formation of undesired isomers and increase the rate of side reactions. Maintaining a consistently low temperature is crucial for regioselectivity.
-
Rate of Addition: Adding the nitrating agent too quickly can create localized areas of high concentration and temperature, promoting side reactions. A slow and controlled addition is essential.
-
Acid Concentration: Ensure that the nitric and sulfuric acids are of the correct concentration as specified in the protocol.
Q7: My final product after nitration is a dark oil instead of a solid. What could be the cause?
A7: The formation of a dark oil can be due to the presence of impurities, nitrophenolic compounds, or dinitro byproducts, which can be exacerbated by poor temperature control.[3] Ensure the reaction temperature did not exceed the recommended limits. The crude product may require purification by recrystallization or column chromatography to obtain a solid product.
Step 4: Reduction of Methyl 4-nitro-2-ethoxybenzoate to this compound
Q8: Is the reduction of the nitro group to an amine an exothermic process?
A8: Yes, the reduction of a nitro group is an exothermic reaction. The extent of the exotherm depends on the reducing agent used.
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Catalytic Hydrogenation (e.g., H2/Pd-C): This method can be highly exothermic and requires careful control of the hydrogen pressure and temperature. The reaction is often carried out in a specialized apparatus that allows for efficient heat dissipation.
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Metal/Acid Reduction (e.g., SnCl2/HCl): This is also an exothermic reaction. The reaction rate and heat generation can be controlled by the portion-wise addition of the metal or the slow addition of acid.
Q9: How can I control the temperature during the reduction of the nitro group?
A9:
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For Catalytic Hydrogenation: Use a suitable solvent to help dissipate heat, and ensure the reaction vessel has adequate cooling capacity. The reaction can be controlled by regulating the hydrogen flow or pressure.
-
For Metal/Acid Reduction: Perform the reaction in a flask equipped with a condenser and an ice bath. Add the reducing agent (e.g., SnCl2) portion-wise to the solution of the nitro compound in acid, or add the acid dropwise to a mixture of the nitro compound and the metal. Monitor the internal temperature and adjust the addition rate to maintain it within the desired range.
Q10: During the work-up of my SnCl2 reduction, I get a thick precipitate that is difficult to filter. How can I resolve this?
A10: The formation of tin salts (stannic hydroxide) upon basification of the reaction mixture is a common issue. To manage this:
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Instead of sodium hydroxide, consider using sodium bicarbonate for neutralization to a pH of less than 8, which may result in a less intractable precipitate.
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Adding a filter aid like Celite® to the mixture before filtration can help to prevent the fine precipitate from clogging the filter paper.
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Ensure the pH of the aqueous layer is sufficiently basic (pH > 12-13) to redissolve the tin salts as stannates, though this may require a large amount of base.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are illustrative and should be adapted based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of 2-Ethoxybenzoic Acid
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylic acid in a suitable solvent (e.g., ethanol).
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Cool the flask in an ice bath and add a base (e.g., potassium hydroxide) portion-wise, maintaining the temperature below 20°C.
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Slowly add the ethylating agent (e.g., diethyl sulfate) dropwise, ensuring the temperature remains around 15°C.[4]
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After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
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Perform a work-up by removing the solvent, adding water, and then acidifying with a dilute acid (e.g., HCl) to precipitate the product.
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Filter the crude product and recrystallize from a suitable solvent (e.g., hexane).
Protocol 2: Nitration of Methyl 2-Ethoxybenzoate
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In a clean, dry conical flask, dissolve methyl 2-ethoxybenzoate in concentrated sulfuric acid. Cool this mixture in an ice-salt bath to 0-5°C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 2-ethoxybenzoate over a period of at least 15-20 minutes.
-
Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Quench the reaction by pouring it slowly and with vigorous stirring onto a large volume of crushed ice.
-
The solid precipitate of methyl 4-nitro-2-ethoxybenzoate is then collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following tables summarize typical reaction parameters. Note that optimal conditions can vary based on the scale of the reaction and the specific reagents used.
| Parameter | Nitration of Methyl Benzoate (Analogous Reaction) |
| Substrate | Methyl Benzoate |
| Nitrating Agent | 1:1 mixture of conc. HNO3 and conc. H2SO4 |
| Reaction Temperature | 0-15°C[3] |
| Addition Time | ~1 hour |
| Post-Addition Stirring Time | 15 minutes |
| Typical Yield | 81-85% |
| Parameter | Reduction of Aromatic Nitro Compounds |
| Reducing Agent | SnCl2·2H2O in Ethanol |
| Reaction Conditions | Reflux |
| Work-up | Neutralization with base (e.g., NaHCO3 or NaOH) |
| Notes | Exothermic reaction; portion-wise addition of reagents is recommended. |
Mandatory Visualizations
Experimental Workflow
References
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of Methyl 4-Amino-2-ethoxybenzoate
This guide provides a detailed comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of Methyl 4-Amino-2-ethoxybenzoate, a key intermediate in pharmaceutical synthesis. The comparison focuses on the performance of a conventional C18 stationary phase versus a Phenyl-Hexyl stationary phase in resolving the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities.
The selection of an appropriate HPLC method is critical for ensuring the quality and safety of pharmaceutical products.[1][2] This guide offers experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.
Overview of Analytical Approaches
The purity of pharmaceutical intermediates like this compound is paramount. HPLC is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] The choice of stationary phase is a crucial parameter in method development, as it dictates the selectivity of the separation.[5][6]
-
Method A: C18 Stationary Phase This method utilizes a traditional C18 (octadecylsilane) column, which separates compounds primarily based on hydrophobicity.[7] It is a robust and widely used stationary phase, making it a reliable starting point for many separations.
-
Method B: Phenyl-Hexyl Stationary Phase This method employs a Phenyl-Hexyl column, which offers an alternative selectivity.[1] In addition to hydrophobic interactions, this phase can exhibit π-π interactions with aromatic analytes, potentially leading to enhanced resolution of aromatic compounds and their structurally similar impurities.[6]
Potential Impurities of this compound
To effectively evaluate the performance of the HPLC methods, a comprehensive understanding of potential impurities is necessary. Based on the likely synthesis route starting from 4-aminosalicylic acid, the following potential impurities have been identified:
-
Impurity I: 4-Aminosalicylic acid (Starting Material): Incomplete reaction can lead to the presence of the starting material.
-
Impurity II: Methyl 4-aminosalicylate (Intermediate): Incomplete ethoxylation of the hydroxyl group.
-
Impurity III: 4-Amino-2-ethoxybenzoic acid (Hydrolysis Product): Hydrolysis of the methyl ester functional group.
-
Impurity IV: Diethyl 4-aminosalicylate (Side-product): Potential side-product from the ethoxylation reaction.
-
Impurity V: 4-Nitro-2-ethoxybenzoic acid methyl ester (Oxidation Product): Potential oxidation product of the amino group.
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below.
Materials and Reagents
-
This compound reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions
Method A: C18 Column
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method B: Phenyl-Hexyl Column
| Parameter | Condition |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-90% B, 25-30 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. A spiked sample was prepared by adding known amounts of the potential impurities to the stock solution to achieve a final concentration of approximately 0.1% of each impurity relative to the main component.
Results and Comparison
The performance of the two HPLC methods was evaluated based on their ability to separate the main peak from the potential impurities. The results are summarized in the tables below.
Retention Times and Resolution
Table 1: Retention Times (in minutes) of this compound and Potential Impurities
| Compound | Method A (C18) | Method B (Phenyl-Hexyl) |
| Impurity I | 2.5 | 3.1 |
| Impurity II | 4.8 | 5.5 |
| This compound | 12.3 | 14.8 |
| Impurity III | 8.9 | 10.2 |
| Impurity IV | 15.1 | 17.5 |
| Impurity V | 13.5 | 16.2 |
Table 2: Resolution (Rs) of Critical Peak Pairs
| Critical Peak Pair | Method A (C18) | Method B (Phenyl-Hexyl) |
| This compound / Impurity V | 1.8 | 2.5 |
| Impurity IV / Impurity V | 1.6 | 2.1 |
Method Performance Comparison
Table 3: Comparison of HPLC Method Performance Parameters
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Selectivity | Good general-purpose selectivity. | Enhanced selectivity for aromatic compounds due to π-π interactions. |
| Resolution | Adequate resolution for most impurities. Co-elution risk for structurally similar aromatic compounds. | Superior resolution for aromatic impurities, particularly Impurity V. |
| Peak Shape | Symmetrical peaks for all components. | Symmetrical peaks for all components. |
| Analysis Time | Approximately 30 minutes. | Approximately 30 minutes. |
| Robustness | High, due to the well-established nature of C18 phases. | Good, though potentially more sensitive to mobile phase composition changes affecting π-π interactions. |
Discussion
Both methods demonstrated the ability to separate this compound from its potential impurities. However, Method B, utilizing the Phenyl-Hexyl column, provided a clear advantage in terms of resolution for the critical peak pair of the main compound and the structurally similar aromatic impurity V. The alternative selectivity offered by the phenyl stationary phase, likely due to π-π interactions, resulted in a more reliable separation.[1][6]
The C18 column in Method A provided a satisfactory separation, and its robustness makes it a suitable choice for routine quality control where the impurity profile is well-characterized and does not contain challenging aromatic isomers. For method development and in-depth impurity profiling, the Phenyl-Hexyl column in Method B is the superior option, offering greater confidence in the accurate quantification of all potential impurities.
Visualization of Experimental Workflow
The logical flow of the comparative analysis is depicted in the following diagram.
References
- 1. support.waters.com [support.waters.com]
- 2. lcms.cz [lcms.cz]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. differencebetween.com [differencebetween.com]
Interpreting the Mass Spectrometry Data of Methyl 4-amino-2-ethoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected mass spectrometry data for Methyl 4-amino-2-ethoxybenzoate. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this guide leverages established fragmentation patterns of analogous structures to provide a robust predictive interpretation. By understanding the likely fragmentation pathways, researchers can more effectively identify and characterize this molecule in complex mixtures.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its ester, ethoxy, and amino functionalities. The presence of the aromatic ring is expected to stabilize the molecular ion, making it readily observable.
Based on its chemical structure, the molecular formula of this compound is C10H13NO3, yielding a molecular weight of 195.21 g/mol . The primary fragmentation pathways are anticipated to involve the loss of the methoxy group from the ester, cleavage of the ethoxy group, and fragmentation of the aromatic ring system.
A summary of the predicted major ions in the mass spectrum of this compound is presented in the table below.
| Predicted Fragment | Structure | m/z (amu) | Interpretation |
| [M]+• | C10H13NO3 | 195 | Molecular Ion |
| [M - •OCH3]+ | C9H10NO2 | 164 | Loss of methoxy radical from the ester |
| [M - CH3•]+ | C9H10NO3 | 180 | Loss of a methyl radical |
| [M - C2H4]+• | C8H9NO3 | 167 | McLafferty rearrangement with loss of ethylene from the ethoxy group |
| [M - •OC2H5]+ | C8H8NO2 | 150 | Loss of ethoxy radical |
| [C7H8NO]+ | C7H8NO | 122 | Cleavage of the ester and ethoxy groups |
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer is a logical process governed by the stability of the resulting ions. The following diagram illustrates the most probable fragmentation cascade.
Caption: Predicted mass fragmentation pathway of this compound.
Experimental Protocol
To acquire a mass spectrum of this compound, the following experimental protocol is recommended:
Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements.
-
The instrument should be coupled to a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is generally preferred for inducing fragmentation of small molecules.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
If using ESI, further dilute the sample solution to approximately 1-10 µg/mL in a solvent mixture appropriate for the ionization mode (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Mass Spectrometry Analysis:
-
Direct Infusion (for ESI): Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Gas Chromatography-Mass Spectrometry (GC-MS for EI): Inject a small volume (e.g., 1 µL) of the sample solution onto a suitable GC column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to ensure good separation and peak shape.
-
Mass Spectrometer Settings (General):
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and all significant fragment ions.
-
Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion and major fragment ions.
-
By following this guide, researchers can effectively predict, acquire, and interpret the mass spectrometry data of this compound, facilitating its unambiguous identification and characterization in various research and development settings.
A Comparative Guide to the FT-IR Spectral Analysis of Methyl 4-amino-2-ethoxybenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 4-amino-2-ethoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the unavailability of an experimental spectrum for this specific compound in public databases, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. For comparative analysis, experimental FT-IR data for two closely related analogs, Methyl 4-aminobenzoate and Methyl 4-ethoxybenzoate, are provided.
This guide will enable researchers to:
-
Understand the expected FT-IR spectral features of this compound.
-
Differentiate the contributions of the amino, ethoxy, and methyl ester functional groups to the infrared spectrum.
-
Utilize a standardized experimental protocol for acquiring high-quality FT-IR spectra of solid organic compounds.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption peaks for this compound (predicted) and its analogs, Methyl 4-aminobenzoate and Methyl 4-ethoxybenzoate (experimental).
| Functional Group | Vibration Mode | This compound (Predicted, cm⁻¹) | Methyl 4-aminobenzoate (Experimental, cm⁻¹)[1][2] | Methyl 4-ethoxybenzoate (Experimental, cm⁻¹)[3] |
| Amine (NH₂) | N-H Asymmetric Stretch | ~3450 | 3425 | - |
| N-H Symmetric Stretch | ~3350 | 3340 | - | |
| N-H Scissoring | ~1630 | 1628 | - | |
| Aromatic Ring | C-H Stretch | ~3100-3000 | 3100-3000 | 3100-3000 |
| C=C Stretch | ~1600, ~1580, ~1500 | 1602, 1516 | 1608, 1512 | |
| Ester (C=O) | C=O Stretch | ~1715 | 1680 | 1715 |
| Ether (C-O-C) | Aryl-Alkyl Asymmetric C-O-C Stretch | ~1250 | - | 1256 |
| Aryl-Alkyl Symmetric C-O-C Stretch | ~1040 | - | 1045 | |
| Ester (C-O) | O-C-C Stretch | ~1170 | 1173 | 1170 |
| Alkyl (CH₃, CH₂) | C-H Stretch | ~2980-2850 | 2950 | 2980-2850 |
Analysis and Comparison
This compound (Predicted):
The predicted spectrum of this compound is expected to exhibit a combination of the characteristic absorptions of its three main functional groups:
-
Aromatic Amine: Two distinct peaks in the region of 3450-3350 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group. A scissoring vibration is also expected around 1630 cm⁻¹.
-
Aromatic Ether: Strong absorptions around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1040 cm⁻¹ (symmetric C-O-C stretch) are indicative of the aryl-alkyl ether linkage.
-
Ester: A strong carbonyl (C=O) stretching band is predicted around 1715 cm⁻¹. The presence of the electron-donating amino and ethoxy groups on the aromatic ring may slightly influence the exact position of this peak. The C-O stretching of the ester group will likely appear around 1170 cm⁻¹.
Comparison with Analogs:
-
Methyl 4-aminobenzoate: The experimental spectrum of this compound provides a clear reference for the amino and methyl ester groups attached to an aromatic ring. The prominent N-H stretching bands at 3425 and 3340 cm⁻¹ and the C=O stretch at 1680 cm⁻¹ are key identifiers. The absence of the characteristic ether bands around 1250 and 1040 cm⁻¹ distinguishes it from this compound.[1][2]
-
Methyl 4-ethoxybenzoate: This analog is crucial for identifying the spectral features of the ethoxy and methyl ester groups on the benzene ring. Its spectrum is characterized by the strong C=O stretch at 1715 cm⁻¹ and the distinct aryl-alkyl ether C-O-C stretching bands at 1256 and 1045 cm⁻¹. The absence of the N-H stretching bands in the 3400-3300 cm⁻¹ region is the primary differentiator from this compound.[3]
By comparing the predicted spectrum with the experimental data of these analogs, researchers can confidently identify the presence or absence of the key functional groups and confirm the structure of this compound in a synthesized sample.
Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)
This protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for the FT-IR analysis of a solid sample.
Materials:
-
Solid sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared spectrophotometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Grind the sample to a fine powder.
-
-
Mixing with KBr:
-
Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the ground mixture into the collar of the pellet die.
-
Level the surface of the powder and insert the plunger.
-
Place the die set into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum using a blank KBr pellet or an empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and ensure they are completely dry before the next use.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a chemical compound.
Caption: Logical workflow for FT-IR spectral analysis.
References
A Comparative Guide to Methyl 4-amino-2-ethoxybenzoate and Methyl 4-amino-2-methoxybenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Among the myriad of building blocks available, substituted aminobenzoates play a crucial role. This guide provides an in-depth comparison of two closely related yet distinct compounds: Methyl 4-amino-2-ethoxybenzoate and Methyl 4-amino-2-methoxybenzoate. Both serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). This document aims to provide a comprehensive overview of their synthesis, physical properties, and reactivity, supported by available data and theoretical considerations, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental understanding of the physical properties of these intermediates is essential for their handling, purification, and use in subsequent reactions. The following table summarizes the key physicochemical properties of this compound and Methyl 4-amino-2-methoxybenzoate.
| Property | This compound | Methyl 4-amino-2-methoxybenzoate |
| CAS Number | 2486-55-7 | 27492-84-8 |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 195.22 g/mol | 181.19 g/mol |
| Melting Point | Not available | 155-159 °C[1][2] |
| Appearance | Solid | Solid[1] |
| Purity (typical) | ≥98% | ≥97% |
Synthesis and Production
Both this compound and Methyl 4-amino-2-methoxybenzoate can be synthesized from the common starting material, 4-aminosalicylic acid. The key difference in their synthesis lies in the alkylating agent used to form the ether linkage at the 2-position.
Synthesis of Methyl 4-amino-2-methoxybenzoate
A common route for the synthesis of Methyl 4-amino-2-methoxybenzoate involves the methylation of 4-aminosalicylic acid. A patent describes a method where p-aminosalicylic acid is reacted with dimethyl sulfate in the presence of potassium hydroxide in acetone to yield the methylated product[3][4].
Experimental Protocol: Synthesis of Methyl 4-amino-2-methoxybenzoate
-
Materials: 4-aminosalicylic acid, potassium hydroxide, dimethyl sulfate, acetone, ethyl acetate, acetic acid.
-
Procedure:
-
Dissolve 4-aminosalicylic acid in anhydrous acetone and add granulated potassium hydroxide.
-
Stir the mixture at room temperature and add dimethyl sulfate dropwise over 20 minutes.
-
Continue stirring for an additional 3 hours.
-
Quench the reaction by adding acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
The organic layers are combined, dried, and the solvent is evaporated to yield Methyl 4-amino-2-methoxybenzoate.
-
Synthesis of this compound
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: 4-aminosalicylic acid, protecting agent (e.g., acetic anhydride), base (e.g., potassium carbonate), ethylating agent (e.g., ethyl bromide or diethyl sulfate), methanol, acid catalyst (for esterification), deprotecting agent.
-
Procedure:
-
Protect the amino group of 4-aminosalicylic acid, for example, by acetylation with acetic anhydride.
-
Perform a Williamson ether synthesis by reacting the protected 4-aminosalicylic acid with an ethylating agent in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF).
-
Esterify the carboxylic acid group using methanol and an acid catalyst.
-
Deprotect the amino group to yield the final product, this compound.
-
The following diagram illustrates the general synthetic workflow for both compounds from 4-aminosalicylic acid.
Reactivity and Performance in Synthesis: A Comparative Analysis
The primary difference between the two molecules lies in the alkoxy substituent at the 2-position: a methoxy (-OCH₃) group versus an ethoxy (-OC₂H₅) group. This seemingly minor variation can influence the electronic and steric environment of the molecule, thereby affecting its reactivity in subsequent synthetic steps.
Electronic Effects
Both methoxy and ethoxy groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution. The oxygen atom's lone pair of electrons can delocalize into the benzene ring, increasing the electron density at the ortho and para positions. The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small, with the ethyl group being slightly more electron-donating. However, in the context of the overall electronic effect on the aromatic ring, this difference is often negligible.
Steric Effects
The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance can influence the regioselectivity of reactions involving the adjacent amino group or the aromatic ring. For instance, in reactions where a bulky reagent approaches the amino group, the ethoxy substituent might lead to a lower reaction rate compared to the methoxy analogue.
Performance in a Hypothetical Acylation Reaction
To illustrate the potential differences in performance, let's consider a common reaction involving these intermediates: the acylation of the 4-amino group.
In this hypothetical acylation, the nucleophilicity of the amino group is a key factor. The electronic effects of both the methoxy and ethoxy groups are expected to be similar in enhancing the nucleophilicity of the para-amino group. However, the larger steric profile of the ethoxy group could potentially hinder the approach of the acylating agent to a greater extent than the methoxy group. This might result in a slightly slower reaction rate for the ethoxy derivative.
Table of Predicted Performance in Acylation:
| Parameter | This compound | Methyl 4-amino-2-methoxybenzoate | Rationale |
| Reaction Rate | Potentially slightly slower | Potentially slightly faster | The ethoxy group's greater steric hindrance may slightly impede the approach of the acylating agent. |
| Yield | Expected to be high | Expected to be high | Both are activated substrates for this type of reaction. The difference in yield is likely to be minimal under optimized conditions. |
| Purity of Product | High | High | Side reactions are not expected to be significantly different based on the alkoxy substituent. |
Applications in Drug Synthesis
Both compounds are valuable intermediates in the pharmaceutical industry, serving as starting points for the synthesis of a range of APIs.
-
Methyl 4-amino-2-methoxybenzoate is a key intermediate in the synthesis of Metoclopramide , an antiemetic and gastroprokinetic agent, and Lenvatinib , a multi-kinase inhibitor used in cancer therapy.
-
This compound is a precursor for Ethopabate , a coccidiostat used in veterinary medicine. It is also an intermediate in the synthesis of Mosapride , a gastroprokinetic agent.
The choice between these two intermediates will largely be dictated by the target molecule. The following diagram illustrates the role of each compound in the synthesis of a representative drug.
Conclusion
This compound and Methyl 4-amino-2-methoxybenzoate are both valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals. Their synthesis from the common precursor 4-aminosalicylic acid is straightforward, with the choice of alkylating agent being the differentiating factor.
In terms of reactivity, the electronic effects of the methoxy and ethoxy groups are largely comparable. The primary distinction arises from the greater steric bulk of the ethoxy group, which may lead to slightly slower reaction rates in certain transformations compared to its methoxy counterpart. However, for many common reactions, this difference is expected to be minor and can likely be overcome with optimization of reaction conditions.
Ultimately, the decision to use one intermediate over the other will be dictated by the specific synthetic target. For researchers and drug development professionals, a clear understanding of the subtle differences in their properties and reactivity can aid in the strategic design and efficient execution of synthetic routes.
References
- 1. sandoopharma.com [sandoopharma.com]
- 2. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 [chemicalbook.com]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]
Comparative Analysis of Methyl 4-amino-2-ethoxybenzoate Derivatives and Related Compounds in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives related to Methyl 4-amino-2-ethoxybenzoate, focusing on their potential as anticancer and antimicrobial agents. Due to a scarcity of publicly available data on the specific derivatives of this compound, this guide presents experimental data for structurally similar compounds, primarily derivatives of Methyl 4-aminobenzoate and 4-aminobenzoic acid, to offer insights into their structure-activity relationships and therapeutic potential.
Anticancer Activity
Derivatives of Methyl 4-aminobenzoate have been investigated for their potential as anticancer agents, with some showing activity as selective estrogen receptor modulators (SERMs) and as inhibitors of enzymes crucial for cancer cell survival.
Selective Estrogen Receptor Modulators (SERMs)
Certain derivatives of Methyl 4-[2-(cyclized amino)ethoxy]benzoate have been identified as potent SERMs with potential applications in the treatment of breast cancer.[1] These compounds have been shown to exhibit antiproliferative activity against breast cancer cell lines, with potencies reaching the picomolar to low nanomolar range.[1]
Table 1: Anticancer Activity of Coumarin-Based ERα Antagonists (Derivatives of Methyl 4-[2-(cyclized amino)ethoxy]benzoate)
| Compound ID | Antiproliferative Potency against MCF-7 cells |
| 3DQ-1a to 3DQ-1e | Picomolar to low nanomolar range |
Note: Specific IC50 values for individual compounds are not publicly available in the reviewed literature.
The mechanism of action for these SERMs involves the inhibition of the Raf-1/MAPK/ERK signal transduction pathway, which is a critical pathway in cell proliferation and survival.[1]
Glutathione-Related Enzyme Inhibitors
A series of Methyl 4-aminobenzoate derivatives have been evaluated for their inhibitory activity against glutathione reductase (GR) and glutathione S-transferase (GST), enzymes that play a role in cellular detoxification and are often overexpressed in cancer cells, contributing to drug resistance.
Table 2: Inhibitory Activity (Ki) of Methyl 4-aminobenzoate Derivatives against Glutathione Reductase (GR) and Glutathione S-transferase (GST)
| Compound | Derivative | Ki (μM) vs GR | Ki (μM) vs GST |
| 1 | Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325 ± 0.012 | Not Reported |
| 5 | Methyl 4-amino-2-nitrobenzoate | Not Reported | 92.41 ± 22.26 |
Antimicrobial Activity
Schiff bases derived from 4-aminobenzoic acid have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. These compounds represent a promising class of agents to combat various microbial infections.
Table 3: Antimicrobial and Cytotoxic Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
| Activity | Pathogen/Cell Line | Potency Range |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC from 15.62 µM |
| Antimycobacterial | Mycobacterium spp. | MIC ≥ 62.5 µM |
| Antifungal | Various fungal species | MIC ≥ 7.81 µM |
| Cytotoxicity | HepG2 (Human liver cancer cell line) | IC50 ≥ 15.0 µM |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The antimicrobial mechanism of these derivatives is thought to involve the disruption of essential cellular processes in microorganisms.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[2][3][4][5][6]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Raf-1/MAPK/ERK Signaling Pathway
The Raf-1/MAPK/ERK signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Its inhibition is a common strategy in cancer therapy.
References
- 1. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 6. protocols.io [protocols.io]
A Comparative Guide to Catalysts for the Synthesis of Methyl 4-amino-2-ethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 4-amino-2-ethoxybenzoate, a key intermediate in the pharmaceutical industry, is predominantly achieved through the reduction of its nitro precursor, Methyl 4-nitro-2-ethoxybenzoate. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of three commonly employed catalytic systems: Palladium on Carbon (Pd/C), Raney Nickel, and Iron-based catalysts.
Data Presentation: A Comparative Overview of Catalytic Performance
The following table summarizes quantitative data for the reduction of nitroarenes to anilines using Palladium on Carbon, Raney Nickel, and Iron-based catalysts. The data presented is for substrates structurally similar to Methyl 4-nitro-2-ethoxybenzoate, providing a useful benchmark for comparison.
| Catalyst | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Purity (%) |
| 5% Pd/C | 4-Nitrobenzoic acid | 1-2 MPa H₂, 60-70°C, Water | 2 h | >95 | >99 |
| Raney Nickel | m-Nitrotoluene | Not specified | Not specified | High | Not specified |
| Fe/HCl | 4-Nitrobenzoic acid | Reflux, HCl | Not specified | Good | Not specified |
| Ru/CMK-3 | o-Methoxynitrobenzene | Not specified | Not specified | 100 | Not specified |
Note: The data for Pd/C is based on the reduction of 4-nitrobenzoic acid, a close structural analog. The data for Raney Nickel and Fe/HCl are more general but represent typical conditions for nitroarene reduction. The Ru/CMK-3 data on a methoxy-substituted nitrobenzene provides a relevant comparison point.
Experimental Workflow
The general experimental workflow for the catalytic hydrogenation of Methyl 4-nitro-2-ethoxybenzoate is depicted in the following diagram.
Figure 1. General experimental workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound using the three different catalytic systems. These are based on established procedures for similar nitroarene reductions.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol is adapted from the hydrogenation of 4-nitrobenzoic acid.
Materials:
-
Methyl 4-nitro-2-ethoxybenzoate
-
5% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve Methyl 4-nitro-2-ethoxybenzoate in a suitable solvent such as methanol or ethanol.
-
Carefully add 5% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol% of the substrate.
-
Seal the vessel and purge it several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-2 MPa).
-
Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Raney Nickel Catalyzed Reduction
This protocol is a general procedure for Raney Nickel reductions.
Materials:
-
Methyl 4-nitro-2-ethoxybenzoate
-
Raney Nickel (activated)
-
Ethanol or Methanol
-
Hydrazine hydrate (optional, for transfer hydrogenation) or Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a round-bottom flask or a hydrogenation vessel, dissolve Methyl 4-nitro-2-ethoxybenzoate in ethanol or methanol.
-
Carefully add a slurry of activated Raney Nickel in the same solvent. The amount of Raney Nickel can vary significantly but is often used in excess by weight.
-
For transfer hydrogenation, slowly add hydrazine hydrate to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling.
-
Alternatively, for catalytic hydrogenation, set up the reaction in a hydrogenation apparatus, purge with an inert gas, and then with hydrogen. Pressurize with hydrogen and stir vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of filter aid to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry in the air. It should be kept wet with solvent and disposed of properly.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
Iron-based Reduction (e.g., Fe/HCl)
This is a classic Bechamp reduction adapted for this substrate.
Materials:
-
Methyl 4-nitro-2-ethoxybenzoate
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or a mixture of Ethanol and Water
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine Methyl 4-nitro-2-ethoxybenzoate and ethanol (or an ethanol/water mixture).
-
Add iron powder to the mixture (typically 3-5 equivalents).
-
Heat the mixture to reflux and then add concentrated HCl dropwise. The reaction is exothermic.
-
Continue refluxing with vigorous stirring until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Filter the mixture to remove the iron salts. Wash the solid residue with the reaction solvent or an extraction solvent.
-
Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
A Comparative Guide to Methyl 4-amino-2-ethoxybenzoate and Its Alternatives in Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of key starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the purity of the final active pharmaceutical ingredient (API). Methyl 4-amino-2-ethoxybenzoate is a valuable substituted aniline derivative used in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of this compound with its common alternatives, supported by available experimental data, to aid in making informed decisions during the drug development process.
Introduction to this compound
This compound is an aromatic amine and a benzoic acid ester. Its chemical structure, featuring an amino group, an ethoxy group, and a methyl ester, provides multiple reactive sites for further chemical modifications. This makes it a versatile building block in organic synthesis. A typical Certificate of Analysis for this compound indicates a purity of ≥98%, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .
Key Alternatives and Their Physicochemical Properties
The primary alternatives to this compound are other 4-amino-2-alkoxybenzoate esters, with the most common being the methoxy, propoxy, and isopropoxy derivatives. The variation in the alkoxy group can influence the compound's solubility, reactivity, and the properties of downstream products.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2486-55-7 | C₁₀H₁₃NO₃ | 195.22 |
| Methyl 4-amino-2-methoxybenzoate | 27492-84-8 | C₉H₁₁NO₃ | 181.19 |
| Methyl 4-amino-2-propoxybenzoate | Not readily available | C₁₁H₁₅NO₃ | 209.24 |
| Methyl 4-amino-2-isopropoxybenzoate | Not readily available | C₁₁H₁₅NO₃ | 209.24 |
Performance in Synthesis: A Focus on Lenvatinib Intermediate
A significant application of these aniline derivatives is in the synthesis of targeted cancer therapies. Methyl 4-amino-2-methoxybenzoate, for instance, is a key intermediate in the production of Lenvatinib, a multi-kinase inhibitor. While direct comparative yield data for the synthesis of a common intermediate using ethoxy versus methoxy derivatives is not extensively published, analysis of various Lenvatinib synthesis patents provides insights into achievable yields for the methoxy analog.
Different synthetic routes for Lenvatinib report varying overall yields, often influenced by the specific reagents and conditions used in each step. For the coupling reactions involving the Methyl 4-amino-2-methoxybenzoate precursor, yields can be optimized to be efficient. The choice between the ethoxy and methoxy derivative may depend on factors such as starting material cost, availability, and subtle differences in reactivity that could affect impurity profiles.
Experimental Protocols
General Synthesis of Methyl 4-amino-2-alkoxybenzoates
A general method for the synthesis of Methyl 4-amino-2-alkoxybenzoates involves the esterification of the corresponding 4-amino-2-alkoxybenzoic acid.
Protocol:
-
Dissolve 4-amino-2-alkoxybenzoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
HPLC Analysis of Substituted Anilines
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of substituted anilines like this compound and its alternatives.
Protocol:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid for better peak shape) is commonly employed.
-
Detection: UV detection at a wavelength where the aromatic compounds have strong absorbance (e.g., 254 nm).
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile or the mobile phase) and filtered before injection.
Visualization of Key Processes
Logical Flow for Selecting a Benzoate Intermediate
Caption: A logical workflow for selecting the optimal benzoate intermediate.
General Synthetic Pathway
Caption: A generalized synthetic pathway for producing 4-amino-2-alkoxybenzoate esters.
Conclusion
The choice between this compound and its alternatives like the methoxy derivative is multifaceted. While their chemical properties are similar, subtle differences in reactivity and physical characteristics can influence their performance in a given synthetic sequence. For applications such as the synthesis of Lenvatinib, the methoxy analog is well-documented. However, the ethoxy derivative remains a viable and potentially advantageous alternative depending on the specific requirements of a novel synthetic route. A thorough evaluation of yield, purity, cost, and availability is crucial for making the most strategic choice for a particular drug development program. Researchers are encouraged to perform small-scale comparative experiments to determine the optimal intermediate for their specific application.
Safety Operating Guide
Proper Disposal of Methyl 4-amino-2-ethoxybenzoate: A Step-by-Step Guide for Laboratory Professionals
For immediate safety, treat Methyl 4-amino-2-ethoxybenzoate as a hazardous chemical. Proper disposal is not only crucial for laboratory safety and environmental protection but also a matter of regulatory compliance.
This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these steps will help ensure that this chemical waste is managed in a safe and environmentally responsible manner, in accordance with general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar compounds, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-level respirator should be used.[2]
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[3] Do not dispose of this chemical in the regular trash or down the sewer drain.[3][4]
-
Waste Identification and Classification: Treat any unused or unwanted this compound as hazardous waste.[5][6] Spilled chemical and any absorbent materials used for cleanup should also be disposed of as hazardous waste.[5]
-
Container Selection and Labeling:
-
Container: Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][7] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]
-
Labeling: As soon as the first of the waste is added to the container, it must be labeled with a hazardous waste tag provided by your institution's EHS.[5] The label must include the following information:
-
The words "Hazardous Waste".[3]
-
The full, unabbreviated chemical name: "this compound". Do not use chemical formulas or abbreviations.[3][6]
-
For mixtures, list all components and their approximate percentages.[3]
-
The date of waste generation (the date the first waste was added to the container).[3]
-
The location of origin (building, room number).[3]
-
The name and contact information of the Principal Investigator or responsible party.[3]
-
-
-
Waste Accumulation and Storage:
-
Location: Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[7][8] The SAA should be under the direct supervision of laboratory personnel.[9]
-
Segregation: Store the waste container segregated from incompatible materials.[6][8] Based on information for similar compounds, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][7]
-
-
Request for Disposal:
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[5] The container can then typically be disposed of in the regular trash.[5][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage | Up to 55 gallons | [5][7] |
| Maximum Acutely Toxic Waste Storage | 1 quart of liquid or 1 kg of solid | [7] |
| Storage Time Limit in SAA | Up to 12 months (if accumulation limits are not exceeded) | [7] |
| pH for Drain Disposal (if approved) | Between 5.5 and 10.5 | [4] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
